5-Bromo-4-methylpyridin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-5(7)2-9-3-6(4)8/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPJBIMRSJQEMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427648 | |
| Record name | 5-bromo-4-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850892-12-5 | |
| Record name | 5-bromo-4-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 5-Bromo-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 850892-12-5
This technical guide provides an in-depth overview of 5-Bromo-4-methylpyridin-3-amine, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, safety information, and provides detailed experimental protocols for the synthesis and analysis of structurally related compounds, offering a valuable resource for researchers in the field.
Core Properties and Safety Information
This compound is a substituted pyridine derivative. While specific experimental data for some properties are limited, the following tables summarize its known and computed characteristics, as well as essential safety information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 850892-12-5 | [1] |
| Molecular Formula | C₆H₇BrN₂ | [1] |
| Molecular Weight | 187.04 g/mol | |
| Appearance | Solid | |
| Boiling Point | 302°C at 760 mmHg (Computed) | [1] |
| Flash Point | 136.5°C (Computed) | [1] |
| Density | 1.593 g/cm³ (Computed) | [1] |
Table 2: Safety and Hazard Information
| Hazard Category | GHS Classification and Statements |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. |
| Precautionary Statements | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
Note: This safety information is based on available data for the compound and its isomers. Always consult the specific Safety Data Sheet (SDS) before handling.
Synthesis and Reactivity
While a specific, publicly available, detailed synthesis protocol for this compound is not readily found, the synthesis of its isomers provides a strong model for its preparation. A common route to synthesize brominated aminopyridines is through the electrophilic bromination of the corresponding aminopyridine. The bromine atom on the pyridine ring is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, making it a versatile intermediate for creating diverse molecular libraries.
Representative Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methylpyridine
This protocol details the synthesis of the isomeric 2-Amino-5-bromo-4-methylpyridine, which serves as a valuable reference for the synthesis of related compounds. The reaction involves the regioselective bromination of 2-amino-4-methylpyridine using N-bromosuccinimide (NBS).[2]
Materials and Reagents:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thin Layer Chromatography (TLC) apparatus
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF. Cool the solution in an ice bath.
-
Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in a suitable amount of DMF. Add this solution dropwise to the cooled solution of 2-amino-4-methylpyridine.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into water, which will cause a brown solid to precipitate. Filter the solid using a Büchner funnel and wash it thoroughly with water. Dry the collected solid.[2]
-
Purification: Wash the dried brown solid with 164 ml of acetonitrile. Filter the solid again and dry it to obtain the final product. The expected yield is approximately 80%.[2]
Analytical Characterization
The purity and identity of this compound and its derivatives are critical for their application in research and development. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard analytical techniques for this purpose.
Representative Experimental Protocol: HPLC Analysis of 2-Amino-5-bromo-4-methylpyridine
The following is a representative HPLC method that can be adapted for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from low to high percentage of Mobile Phase B is typically used.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
Applications in Drug Discovery
Substituted aminopyridines are privileged scaffolds in medicinal chemistry, frequently appearing in biologically active compounds. The isomeric compound, 2-bromo-5-methylpyridin-4-amine, and its derivatives are extensively used in the development of kinase inhibitors. This suggests a strong potential for this compound in similar applications.
Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The aminopyridine core can act as a hinge-binder in the ATP-binding pocket of many kinases. The bromine atom provides a convenient point for chemical modification through cross-coupling reactions to introduce various substituents that can interact with other regions of the kinase, leading to potent and selective inhibitors.
Representative Signaling Pathway: p38 MAP Kinase Inhibition
Derivatives of brominated aminopyridines have been investigated as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response. Inhibition of p38 can modulate the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a therapeutic target for inflammatory diseases.
References
Physicochemical Properties of 5-Bromo-4-methylpyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Bromo-4-methylpyridin-3-amine is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] This technical guide provides a comprehensive overview of its known physicochemical properties, compiled from available data. Understanding these properties is crucial for its handling, characterization, and application in research and development.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂ | [1][2] |
| Molecular Weight | 187.04 g/mol | [1][2] |
| Physical State | Solid | [2][3] |
| Boiling Point | 302 °C at 760 mmHg | [1] |
| Density | 1.593 g/cm³ | [1] |
| Flash Point | 136.5 °C | [1] |
| LogP (XLogP3) | 1.2 | [1] |
| CAS Number | 850892-12-5 | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not publicly available. The following are generalized, standard laboratory procedures that would be suitable for characterizing this compound.
1. Determination of Melting Point (Capillary Method):
-
Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar), capillary tubes.
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.
-
2. Determination of Boiling Point (Distillation Method):
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
-
Procedure:
-
A sample of the compound is placed in the distillation flask with a few boiling chips.
-
The apparatus is assembled for simple distillation.
-
The sample is heated, and the temperature is monitored.
-
The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, observed as a stable temperature during distillation. Given the high boiling point, vacuum distillation may be a more suitable method to prevent decomposition.
-
3. Determination of Solubility:
-
Apparatus: Vials, analytical balance, magnetic stirrer, temperature-controlled water bath.
-
Procedure (for a given solvent):
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.
-
The mixture is stirred at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
The saturated solution is filtered to remove undissolved solid.
-
A known volume of the filtrate is taken, the solvent is evaporated, and the mass of the dissolved solid is determined gravimetrically. The solubility is then calculated (e.g., in g/L or mg/mL).
-
Logical Workflow: Potential Synthesis Route
References
5-Bromo-4-methylpyridin-3-amine molecular weight and formula
An In-depth Technical Guide to 5-Bromo-4-methylpyridin-3-amine for Researchers and Drug Development Professionals.
This technical guide provides comprehensive information on the chemical and physical properties of this compound, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Compound Data
This compound is a substituted pyridine derivative. Its chemical structure and properties make it a valuable building block in the synthesis of more complex molecules.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂ | [1][2] |
| Molecular Weight | 187.04 g/mol | [2] |
| CAS Number | 850892-12-5 | [1][3] |
| Density | 1.593 g/cm³ | [1] |
| Boiling Point | 302°C at 760 mmHg | [1] |
| Flash Point | 136.5°C | [1] |
| Appearance | Solid | |
| InChI Key | VZPJBIMRSJQEMB-UHFFFAOYSA-N | |
| SMILES String | CC1=C(C=NC=C1Br)N |
Synthesis and Experimental Protocols
The synthesis of pyridine derivatives often involves multi-step processes. Below is a representative experimental protocol for the synthesis of a related compound, which illustrates a common synthetic route involving brominated pyridine intermediates. This specific example details the synthesis of 5-bromo-2-methylpyridin-3-amine from 5-bromo-2-methyl-3-nitropyridine.
Synthesis of 5-bromo-2-methylpyridin-3-amine [4]
-
Reaction Overview: This procedure involves the reduction of a nitro group to an amine using powdered iron and an acid.
-
Materials:
-
5-bromo-2-methyl-3-nitropyridine (13.8 g, 63.9 mmol)
-
Industrial methanol (330 mL)
-
Powdered iron (20 g)
-
Concentrated aqueous hydrochloric acid (5 mL)
-
Ethyl acetate (200 mL)
-
Saturated aqueous sodium bicarbonate (200 mL)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 5-bromo-2-methyl-3-nitropyridine in industrial methanol at 40°C.
-
Add powdered iron in batches to prevent agglomeration.
-
Add concentrated aqueous hydrochloric acid for elution.
-
Stir the resulting dark brown mixture vigorously under reflux for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through Celite, washing the filter cake with 1 L of industrial methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic phase with saturated aqueous sodium bicarbonate and then dry with anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the final product, 5-bromo-2-methylpyridin-3-amine, as an orange solid.
-
-
Yield: 10.7 g (90% yield)
Logical Workflow for Synthesis
The following diagram illustrates the key steps in the synthesis of an aminopyridine from a nitropyridine precursor, a common transformation in medicinal chemistry.
References
Spectroscopic Characterization of 5-Bromo-4-methylpyridin-3-amine: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the spectral characterization of the compound 5-Bromo-4-methylpyridin-3-amine. A thorough search of public scientific databases and literature did not yield experimentally-derived spectral data (NMR, MS, IR) for this specific molecule. Consequently, this document provides a detailed overview of the predicted spectral characteristics for this compound, based on established principles of spectroscopy and comparative data from isomeric and structurally related compounds. Furthermore, it outlines comprehensive experimental protocols for acquiring this data.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound. These predictions are based on the analysis of substituent effects on the pyridine ring.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 8.0 - 8.2 | Singlet | 1H | H-2 (proton on the carbon between the two nitrogen atoms) |
| ~ 7.1 - 7.3 | Singlet | 1H | H-6 (proton on the carbon adjacent to the nitrogen) |
| ~ 4.0 - 5.0 | Broad Singlet | 2H | -NH₂ (amino group) |
| ~ 2.2 - 2.4 | Singlet | 3H | -CH₃ (methyl group) |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃ (Chloroform-d) Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~ 150 - 155 | C-4 (carbon with methyl group) |
| ~ 140 - 145 | C-2 (carbon between the two nitrogen atoms) |
| ~ 135 - 140 | C-6 (carbon adjacent to the nitrogen) |
| ~ 125 - 130 | C-3 (carbon with amino group) |
| ~ 110 - 115 | C-5 (carbon with bromo group) |
| ~ 18 - 22 | -CH₃ (methyl group) |
Table 3: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z Ratio | Interpretation |
| 186/188 | [M]⁺ Molecular ion peak (presence of Bromine isotope pattern) |
| 171/173 | [M - CH₃]⁺ |
| 107 | [M - Br]⁺ |
| 80 | [M - Br - HCN]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Doublet | N-H stretching (asymmetric and symmetric) of the amino group |
| 3100 - 3000 | Weak | Aromatic C-H stretching |
| 2950 - 2850 | Weak | Aliphatic C-H stretching of the methyl group |
| 1620 - 1580 | Strong | N-H bending (scissoring) of the amino group and C=C/C=N ring stretching |
| 1470 - 1430 | Medium | C=C/C=N ring stretching |
| 1380 - 1360 | Medium | C-H bending of the methyl group |
| 1300 - 1200 | Strong | C-N stretching of the amino group |
| 1100 - 1000 | Medium | C-Br stretching |
| 850 - 800 | Strong | C-H out-of-plane bending |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
Spectral Width: 0-16 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H instrument).
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans (or more, depending on sample concentration).
-
Spectral Width: 0-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For Electron Ionization (EI), a direct insertion probe or a Gas Chromatography (GC) inlet can be used.
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) if using a GC inlet.
-
-
Instrument Parameters (EI-MS):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺). Note the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).
-
Analyze the fragmentation pattern to identify key fragment ions.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet-forming die.
-
Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background Correction: Record a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Navigating the Solubility Landscape of 5-Bromo-4-methylpyridin-3-amine: A Technical Guide
Introduction
5-Bromo-4-methylpyridin-3-amine is a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. As a substituted pyridine derivative, it serves as a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents, is paramount for its effective use in synthesis, purification, and formulation.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive, publicly available quantitative solubility data, this document offers qualitative solubility information inferred from documented synthesis and purification procedures. Furthermore, it presents detailed, standardized experimental protocols for determining the thermodynamic solubility of organic compounds, which can be readily applied to the title compound. Visual workflows for both solubility determination and a representative synthesis are also provided to aid in experimental design and execution.
Qualitative Solubility Profile
While specific quantitative solubility values (e.g., in g/L or mol/L) for this compound are not readily found in the literature, its behavior in various organic solvents can be inferred from its use in reported synthetic and purification procedures. The following table summarizes these qualitative observations.
| Solvent | Role in Procedure | Inferred Solubility |
| Methanol | Reaction Solvent | Likely Soluble |
| Tetrahydrofuran (THF) | Reaction Solvent | Likely Soluble |
| Dichloromethane (DCM) | Extraction Solvent | Likely Soluble |
| Ethyl Acetate | Extraction/Recrystallization | Moderately Soluble (higher at elevated temperatures) |
| Heptane/Hexane | Anti-solvent for precipitation | Likely Sparingly Soluble or Insoluble |
| Cyclohexane | Trituration/Precipitation | Likely Sparingly Soluble or Insoluble |
Experimental Protocols
Protocol for Determination of Thermodynamic Solubility
This protocol outlines the "shake-flask" method, a gold standard for determining the thermodynamic solubility of a compound at a specific temperature.[1]
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Screw-cap vials (e.g., 4 mL glass vials with PTFE-lined caps)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
2. Procedure:
-
Add an excess amount of solid this compound to a screw-cap vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the original solubility in the solvent, taking into account the dilution factor.
3. Data Analysis: The solubility is typically reported in units of mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.
Representative Synthesis of a Precursor to this compound
The following is a representative synthesis for a key intermediate, (5-Bromo-4-methyl-pyridin-3-yl)-methanol, which can be further converted to this compound. This procedure is adapted from patent literature.[2]
1. Materials and Reagents:
-
N-BOC-5-bromo-N-ethyl-4-methyl-nicotinamide
-
Ethanol
-
Methanol
-
Sodium borohydride
-
Acetic acid
-
Water
-
Ethyl acetate
-
Heptane
2. Equipment:
-
Reaction vessel with temperature control and nitrogen atmosphere
-
Addition funnel
-
Rotary evaporator
-
Filtration apparatus
3. Procedure:
-
Dissolve N-BOC-5-bromo-N-ethyl-4-methyl-nicotinamide in ethanol, followed by the addition of methanol.
-
Cool the resulting solution to 5 °C under a nitrogen atmosphere.
-
Add sodium borohydride portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to stir overnight at approximately 15 °C.
-
Cool the reaction mixture back to 5 °C and slowly add a solution of acetic acid in water, ensuring the temperature does not exceed 13 °C.
-
Concentrate the reaction mixture using a rotary evaporator.
-
Extract the residue with ethyl acetate and wash with an aqueous sodium hydroxide solution.
-
Concentrate the organic phase to an oil or slurry.
-
Suspend the resulting material in ethyl acetate and stir at ambient temperature.
-
Add heptane slowly to induce precipitation of the product.
-
Filter the solid, wash with heptane, and dry under vacuum to yield (5-Bromo-4-methyl-pyridin-3-yl)-methanol.
Visualizations
Caption: A general workflow for determining the thermodynamic solubility of an organic compound.
Caption: A representative workflow for the synthesis of a key precursor to this compound.
References
5-Bromo-4-methylpyridin-3-amine: A Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 5-Bromo-4-methylpyridin-3-amine. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document compiles and extrapolates crucial safety information from structurally similar chemicals to ensure the highest safety standards in a laboratory setting. This guide is intended for professionals in research, science, and drug development.
Hazard Identification and Classification
GHS Hazard Classification (Inferred from Structurally Similar Compounds)
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5][6] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[4][5][6] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[4] |
Hazard Pictogram:
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂ | [2] |
| Molecular Weight | 187.04 g/mol | [2] |
| Physical Form | Solid | [2] |
| Melting Point | 115.0 °C (for 3-Bromo-5-methyl-4-pyridinamine) | [7] |
| Boiling Point | 302°C at 760 mmHg (for 3-Amino-5-bromo-4-Methylpyridine) | [3] |
| Flash Point | 136.5ºC (for 3-Amino-5-bromo-4-Methylpyridine) | [3] |
| Density | 1.593 g/cm³ (for 3-Amino-5-bromo-4-Methylpyridine) | [3] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is paramount to minimize risk.
Handling:
-
Work in a well-ventilated area, preferably in a certified chemical fume hood.[8][9][10]
-
Avoid the formation of dust and aerosols.[8]
-
Do not breathe dust or vapors.[1]
-
Wear suitable personal protective equipment (PPE).[8]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
Storage:
-
Store away from strong oxidizing agents, strong acids, and strong bases.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is a critical line of defense against exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[8] A face shield should be worn with goggles when there is a high risk of splashing.[11] | Protects against splashes and fumes that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex gloves.[9][11] | Provides chemical resistance against pyridine and its derivatives. |
| Skin and Body Protection | Chemical-resistant lab coat.[9] Fire/flame resistant and impervious clothing is recommended.[8] | Protects against skin contact. |
| Respiratory Protection | Use in a certified fume hood or a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][8][11] | Pyridine fumes can cause headaches, dizziness, and respiratory irritation upon inhalation.[10] |
First-Aid Measures
In case of exposure, immediate and appropriate first-aid is essential.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[8] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][8] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5][8] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8] |
Accidental Release Measures
Prompt and safe cleanup of spills is crucial to prevent wider contamination and exposure.
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as outlined in Section 4. Avoid breathing dust and contact with the substance.[1]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][8]
-
Methods for Containment and Cleaning Up: Sweep up the material, taking care not to disperse dust, and place it into a suitable, closed container for disposal.[5][12] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[8]
Experimental Workflow for Handling Hazardous Chemicals
The following diagram illustrates a generalized workflow for safely handling hazardous chemicals like this compound in a laboratory setting.
Caption: Generalized workflow for handling hazardous chemicals.
This guide provides a framework for the safe handling of this compound. Researchers should always consult any available supplier-specific safety data and adhere to their institution's safety protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. benchchem.com [benchchem.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
The Rising Profile of 5-Bromo-4-methylpyridin-3-amine and its Isomers in Medicinal Chemistry: A Technical Guide
For Immediate Release
December 2025 — The substituted pyridine ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved therapeutics. Among the vast array of pyridine-based building blocks, 5-Bromo-4-methylpyridin-3-amine and its structural isomers are emerging as exceptionally versatile intermediates in the discovery of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides an in-depth analysis of the applications of this scaffold, focusing on its role in the synthesis of potent kinase inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and synthetic workflows.
The strategic placement of amino, bromo, and methyl groups on the pyridine core provides medicinal chemists with a powerful tool for molecular design. The bromine atom, in particular, serves as a crucial synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[1] This allows for the systematic and efficient introduction of a diverse range of aryl and heteroaryl moieties, enabling extensive exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties.[1][2]
Core Applications in Kinase Inhibitor Development
Kinase inhibitors are a major class of targeted therapies that function by blocking the action of protein kinases, enzymes that are frequently dysregulated in diseases like cancer.[3] The bromo-methyl-pyridinamine scaffold has proven to be a valuable starting point for the development of inhibitors against several key kinase targets.
Derivatives of 2-Amino-5-bromo-4-methylpyridine have been identified as critical intermediates for inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[3] Overexpression of PLK4 is common in many cancers, leading to genomic instability and tumorigenesis.[3] Inhibitors derived from this scaffold are designed to occupy the ATP-binding pocket of PLK4, blocking its activity and inducing apoptosis in cancer cells.[3] Furthermore, this scaffold is used to construct fused heterocyclic systems like pyrimido[4,5-d]pyrimidines, which have shown potential as inhibitors of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle.[2][4]
Similarly, isomers such as 2-Bromo-5-methylpyridin-4-amine are employed in the synthesis of inhibitors for the p38 MAP kinase pathway, a critical regulator of inflammatory responses implicated in cancer and inflammatory diseases.[5]
Quantitative Data on Bioactive Derivatives
The true potential of a chemical scaffold is demonstrated through the biological activity of its derivatives. The following tables summarize the in vitro efficacy of compounds synthesized from precursors related to this compound.
Table 1: In Vitro Anticancer Activity of Pyrimido[4,5-d]pyrimidine Derivatives
(These compounds are derived from a scaffold accessible via 2-Amino-5-bromo-4-methylpyridine)[4]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Derivative A | MCF-7 (Breast) | 1.2 |
| Derivative A | A549 (Lung) | 2.5 |
| Derivative A | HT-29 (Colon) | 1.8 |
| Derivative B | MCF-7 (Breast) | 0.9 |
| Derivative B | A549 (Lung) | 1.7 |
| Derivative B | HT-29 (Colon) | 1.1 |
Note: The specific structures of "Derivative A" and "Derivative B" are proprietary to the cited research but are based on the pyrimido[4,5-d]pyrimidine scaffold.[4]
Table 2: In Vitro PLK4 Inhibitory Activity of Novel Pyrimidin-2-amine Derivatives
(Represents compounds developed using a scaffold hopping strategy from known aminopyrimidine cores)[1]
| Compound ID | PLK4 IC₅₀ (µM) |
| 8h | 0.0067 |
| 3b | 0.0312 |
| Centrinone (Control) | 0.003 |
Key Experimental Methodologies
The successful application of this compound and its isomers in drug discovery relies on robust and reproducible experimental protocols. Below are representative methodologies for key synthetic transformations and biological assays.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established methods for the coupling of bromo-aminopyridine scaffolds and is broadly applicable for diversification.[6][7]
Objective: To synthesize 5-aryl-4-methylpyridin-3-amine derivatives via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (or isomer) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
Anhydrous 1,4-dioxane and degassed water (4:1 ratio)
-
Schlenk flask and inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the bromo-methyl-pyridinamine, the desired arylboronic acid, and potassium phosphate.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst followed by the 1,4-dioxane/water solvent mixture.
-
Stir the reaction mixture at 85-95 °C for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Anti-Proliferative MTT Assay
This assay is a standard colorimetric method to measure the in vitro cytotoxic effects of compounds on cancer cell lines.[4]
Objective: To determine the IC₅₀ value of a synthesized compound.
Procedure:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for an additional 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the drug concentration that inhibits 50% of cell growth (IC₅₀) from the resulting dose-response curves.
Visualizing Pathways and Processes
Graphical representations are essential for understanding the complex relationships in drug discovery. The following diagrams, generated using the DOT language, illustrate key concepts related to the application of the bromo-methyl-pyridinamine scaffold.
Conclusion and Future Outlook
This compound and its isomers represent a class of high-value, versatile scaffolds for modern drug discovery. Their amenability to robust and well-established cross-coupling methodologies allows for the systematic exploration of structure-activity relationships, which is fundamental to the development of optimized therapeutic agents. The demonstrated success in generating potent inhibitors for critical oncology targets like PLK4 and CDKs underscores the immense potential of this chemical framework. Continued exploration of derivatives from this scaffold promises to yield new clinical candidates to address significant unmet medical needs in oncology and beyond.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 7. benchchem.com [benchchem.com]
Synthesis of 5-Bromo-4-methylpyridin-3-amine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 5-bromo-4-methylpyridin-3-amine, a key intermediate in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and process visualizations.
Introduction
This compound is a substituted pyridine derivative of significant interest due to its utility as a versatile building block in the synthesis of complex organic molecules. Its structure, featuring a bromine atom and an amino group on the pyridine ring, allows for a variety of subsequent chemical modifications, such as cross-coupling reactions and amide bond formations. This guide will focus on the most common and well-documented synthetic pathways, starting from commercially available precursors.
Core Synthetic Pathway: Nitration Followed by Reduction
The most prevalent and industrially scalable approach to the synthesis of this compound involves a two-step process: the nitration of a suitable pyridine precursor followed by the reduction of the resulting nitro-intermediate.
Step 1: Synthesis of 5-Bromo-4-methyl-3-nitropyridine
The key intermediate, 5-bromo-4-methyl-3-nitropyridine, can be synthesized through various methods. One common strategy involves the bromination and nitration of a 4-methylpyridine derivative.
A frequently cited starting material is 4-methyl-5-nitropyridin-2-ol. This compound can be brominated and subsequently converted to the desired 2-chloro intermediate, which then serves as a precursor.
Another approach starts from 2-methoxy-4-methyl-3-nitropyridine, which undergoes bromination to yield 5-bromo-2-methoxy-4-methyl-3-nitropyridine. While not the direct precursor, this highlights a common strategy of activating the pyridine ring for electrophilic substitution.
A more direct synthesis of a related nitro-bromo pyridine involves the bromination of 2-amino-4-methylpyridine, followed by diazotization and nitration, although this can be a more complex multi-step process.
The following diagram illustrates a generalized workflow for the synthesis of the nitro-intermediate.
-
Bromination of 4-Methyl-5-nitropyridin-2-ol:
-
Suspend 4-methyl-5-nitropyridin-2-ol (104.5 g, 0.68 mol) in acetic acid (1000 mL).
-
Add bromine (208 mL, 6 eq) dropwise over 1.5 hours.
-
Stir the mixture for 5 minutes after the addition is complete.
-
Pour the reaction mixture into ice-water (2000 mL) and stir for 1 hour.
-
Filter the resulting suspension and wash the residue with water (3 x 100 mL).
-
Dry the solid in vacuo to afford 3-bromo-4-methyl-5-nitropyridin-2-ol as a yellow solid.
-
-
Chlorination of 3-Bromo-4-methyl-5-nitropyridin-2-ol:
-
Suspend the product from the previous step (133.1 g, 0.57 mol) in acetonitrile (800 mL).
-
Add phosphorus oxychloride (POCl3, 85.2 mL, 1.6 eq) dropwise.
-
Heat the reaction mixture at 75 °C for 19 hours.
-
After cooling, pour the mixture into 3000 mL of ice-water.
-
Isolate the precipitate by filtration and wash the residue with water (2 x 250 mL).
-
Dry the solid in vacuo to yield 3-bromo-2-chloro-4-methyl-5-nitropyridine.
-
| Starting Material | Reagents | Product | Yield | Reference |
| 4-Methyl-5-nitropyridin-2-ol | Br2, Acetic Acid | 3-Bromo-4-methyl-5-nitropyridin-2-ol | 91% | |
| 3-Bromo-4-methyl-5-nitropyridin-2-ol | POCl3, Acetonitrile | 3-Bromo-2-chloro-4-methyl-5-nitropyridine | 88% |
Step 2: Reduction of 5-Bromo-4-methyl-3-nitropyridine to this compound
The final step in this pathway is the reduction of the nitro group to an amine. This transformation is typically achieved using metal-based reducing agents in an acidic or neutral medium. Common reducing systems include iron powder in the presence of an acid (like acetic acid or hydrochloric acid) or ammonium chloride.
-
Reaction Setup:
-
To a solution of 5-bromo-2-methyl-3-nitropyridine (13 g, 60 mmol) in a mixture of methanol and water (100 mL, V/V = 4:1), add reduced iron powder (8.4 g, 150 mmol) and ammonium chloride (8.1 g, 150 mmol).
-
-
Reaction Conditions:
-
Heat the mixture to 80 °C and reflux for 2 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, filter the hot solution by suction.
-
Concentrate the filtrate under reduced pressure to remove most of the solvent.
-
Add 100 mL of water to the residue, which will cause the product to precipitate.
-
Collect the solid by suction filtration and dry to obtain 5-bromo-2-methylpyridin-3-amine as a white solid.
-
-
Reaction Setup:
-
Dissolve 5-bromo-2-methyl-3-nitropyridine (13.8 g, 63.9 mmol) in industrial methanol (330 mL) at 40 °C.
-
Add powdered iron (20 g) in portions.
-
Add concentrated hydrochloric acid (5 mL).
-
-
Reaction Conditions:
-
Stir the resulting dark brown mixture vigorously under reflux for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and filter through Celite.
-
Wash the filter cake with industrial methanol (1 L).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous sodium bicarbonate (200 mL).
-
Dry the organic phase with anhydrous magnesium sulfate and remove the solvent under reduced pressure to afford 5-bromo-2-methylpyridin-3-amine as an orange solid.
-
| Starting Material | Reducing System | Solvent | Product | Yield | Reference |
| 5-Bromo-2-methyl-3-nitropyridine | Iron, Ammonium Chloride | Methanol/Water | 5-Bromo-2-methylpyridin-3-amine | 95% | |
| 5-Bromo-2-methyl-3-nitropyridine | Iron, Hydrochloric Acid | Methanol | 5-Bromo-2-methylpyridin-3-amine | 90% |
Alternative Synthetic Routes
While the nitration-reduction sequence is dominant, other methods for the synthesis of related bromo-methyl-amino pyridines exist. For instance, direct bromination of an aminomethylpyridine can be a viable route, though regioselectivity can be a challenge. Another approach involves the Sandmeyer reaction, where an amino group is converted into a bromine atom via a diazonium salt intermediate.
Conclusion
The synthesis of this compound is most reliably and efficiently achieved through a two-step process involving the formation of a 5-bromo-4-methyl-3-nitropyridine intermediate followed by its reduction. The choice of starting material for the nitro-intermediate can vary, but the subsequent reduction is consistently performed using iron under acidic or neutral conditions, providing high yields of the desired product. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the field of organic synthesis and drug development.
An In-depth Technical Guide to 5-Bromo-4-methylpyridin-3-amine: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-4-methylpyridin-3-amine, a key building block in medicinal chemistry. This document details its commercial availability, outlines a probable synthetic route with a detailed experimental protocol, and explores its potential applications in drug discovery, particularly in the development of kinase inhibitors.
Commercial Availability and Suppliers
This compound is readily available from a variety of commercial suppliers, catering to the needs of researchers and drug development professionals. The compound is typically offered in quantities ranging from milligrams to grams, with purity levels generally suitable for research and development purposes. Below is a summary of prominent suppliers and their offerings.
| Supplier | CAS Number | Available Quantities | Purity | Additional Notes |
| Sigma-Aldrich | 850892-12-5 | 100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g | ≥95% | Marketed under the AldrichCPR brand for early discovery research. Analytical data is not collected for this product, and the buyer assumes responsibility for confirming identity and purity.[1] |
| Ambeed, Inc. | 850892-12-5 | 250 mg, 1 g, 5 g, 10 g, 25 g | 95% | Available as a solid. |
| BLD Pharm | 850892-12-5 | Inquire for details | Inquire for details | Provides access to NMR, HPLC, LC-MS, and UPLC data upon request.[2] |
| ChemicalBook | 850892-12-5 | Various | Various | A platform listing multiple suppliers such as AOBChem, Apollo Scientific, and Chemcia Scientific with varying quantities and prices.[3] |
| ECHEMI | 850892-12-5 | Inquire for details | 99% (from some suppliers) | Lists various suppliers, including HANGZHOU LEAP CHEM CO., LTD. and Shanxi Hongruichang International Trade Co., Ltd.[4] |
| IndiaMART | 79055-60-0 (related isomer) | Inquire for details | 98% (for related isomer) | Lists various Indian suppliers of pyridine derivatives, including a related isomer, 2-Bromo-5-methylpyridin-4-amine.[5] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol |
| CAS Number | 850892-12-5 |
| Appearance | Solid |
| SMILES | CC1=C(C=NC=C1Br)N |
| InChI | 1S/C6H7BrN2/c1-4-5(7)2-9-3-6(4)8/h2-3H,8H2,1H3 |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
Reaction Scheme:
Representative Signaling Pathway: PI3K/AKT/mTOR
Given that related pyridine derivatives have been explored as inhibitors of the PI3K/AKT/mTOR pathway, it is plausible that derivatives of this compound could also be designed to target components of this critical signaling cascade, which is frequently dysregulated in cancer.
The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway and a hypothetical point of inhibition by a derivative of this compound.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery, particularly for the development of novel kinase inhibitors. While a specific, validated synthesis protocol and direct evidence of its role in signaling pathways are not yet prominent in the literature, its structural similarity to known kinase inhibitor scaffolds provides a strong rationale for its use in this area. The information and proposed methodologies in this guide offer a solid foundation for researchers to procure and utilize this compound in their drug development endeavors.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. 850892-12-5|this compound|BLD Pharm [bldpharm.com]
- 3. 3-AMino-5-broMo-4-Methylpyridine price,buy 3-AMino-5-broMo-4-Methylpyridine - chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. indiamart.com [indiamart.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to Structural Analogs of 5-Bromo-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among these, 5-Bromo-4-methylpyridin-3-amine serves as a versatile scaffold for the development of novel, biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of its structural analogs. Particular emphasis is placed on their emerging role as kinase inhibitors, with detailed experimental protocols and visualizations of relevant signaling pathways to aid in further research and drug development.
Introduction
The 3-aminopyridine moiety is a privileged structure in drug discovery, known to interact with a variety of biological targets. The strategic placement of a bromine atom at the 5-position and a methyl group at the 4-position of the pyridine ring provides a unique combination of steric and electronic properties, along with a reactive handle for synthetic diversification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl substituents to probe structure-activity relationships. This guide will delve into the synthetic methodologies for creating libraries of these analogs and explore their potential therapeutic applications, with a focus on oncology.
Synthetic Strategies for Analog Development
The primary method for generating structural analogs of this compound is through the functionalization of the bromine atom via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose.
Suzuki-Miyaura Cross-Coupling Reaction
This reaction facilitates the formation of a carbon-carbon bond between the pyridine core and various aryl or heteroaryl boronic acids or esters. The general workflow for this reaction is depicted below.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives and can be modified for this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
In a Schlenk flask, combine this compound (0.2 g), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane (2 mL).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add the arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and water (0.5 mL).
-
Stir the reaction mixture at 85–95 °C for over 15 hours.
-
After cooling to room temperature, filter the mixture and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Biological Activities and Therapeutic Potential
While comprehensive biological data for a wide range of this compound analogs is still emerging, research on structurally related aminopyridines points towards significant potential in several therapeutic areas, most notably as kinase inhibitors in oncology.
Kinase Inhibition
Many aminopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. One such kinase of interest is Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. Overexpression of PLK4 is observed in numerous cancers and is associated with tumorigenesis.
PLK4 Signaling Pathway and Inhibition
Derivatives of this compound can be designed to target the ATP-binding pocket of PLK4. By occupying this site, they can prevent ATP from binding, thereby inhibiting the kinase's activity. This disruption of the PLK4 signaling cascade can lead to the inhibition of centriole duplication, cell cycle arrest, and ultimately, apoptosis in cancer cells.
Caption: Simplified PLK4 signaling pathway and the point of inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a method to determine the affinity (IC₅₀) of inhibitors for a target kinase like PLK4.
-
Principle: This assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. The binding of the tracer to the kinase, detected by a europium-labeled antibody, results in a high FRET signal. Inhibition of this binding by a compound leads to a loss of FRET.
-
Materials:
-
PLK4 enzyme
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer A
-
Test compounds serially diluted in DMSO
-
384-well plate
-
-
Procedure:
-
Prepare a 2X kinase/antibody mixture and a 4X tracer solution in Kinase Buffer A.
-
In a 384-well plate, add 4 µL of each concentration of the serially diluted test compound.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate on a fluorescence plate reader capable of measuring FRET.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Other Biological Activities
Analogs of structurally similar aminopyridines have also demonstrated other biological activities, including antimicrobial and anti-thrombotic effects.
Quantitative Data on Biological Activities
The following tables summarize the biological activities of some representative aminopyridine derivatives. It is important to note that these are not direct analogs of this compound but provide a basis for understanding the potential of this scaffold.
Table 1: Antimicrobial Activity of Thiazolo[4,5-b]pyridine Derivatives
| Compound ID | Target Organism | MIC (µM) |
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
Data from a study on 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, which share a substituted pyridine core.
Table 2: Biofilm Inhibition and Anti-thrombolytic Activity of 5-Aryl-2-methylpyridin-3-amine Derivatives
| Compound ID | Biofilm Inhibition (%) vs. E. coli | Anti-thrombolytic Activity (% Lysis) |
| 4f | 91.95 | - |
| 4b | - | 41.32 |
Data from a study on Suzuki cross-coupling products of 5-bromo-2-methylpyridin-3-amine.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for this compound analogs is yet to be fully elucidated, some general principles can be drawn from related compound series:
-
The 3-amino group is often a key pharmacophoric feature, participating in hydrogen bonding interactions with the target protein, such as the hinge region of kinases.
-
The 5-position , where the bromine is located, is a crucial point for diversification. The nature of the substituent introduced at this position can significantly impact potency and selectivity. Both electron-donating and electron-withdrawing groups on the aryl ring introduced via Suzuki coupling have been shown to be compatible with biological activity in related series.
-
The 4-methyl group can influence the conformation of the molecule and provide favorable hydrophobic interactions within the binding pocket of the target.
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility of its analogs, particularly through robust palladium-catalyzed cross-coupling reactions, allows for extensive exploration of the chemical space to optimize biological activity. The current body of evidence, primarily from structurally related compounds, strongly suggests that analogs of this core are likely to exhibit potent kinase inhibitory activity, particularly against targets such as PLK4. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound analogs to establish a clear structure-activity relationship and to identify lead compounds for further preclinical development. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate these efforts and accelerate the discovery of new medicines based on this promising chemical scaffold.
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 5-Bromo-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from the versatile building block, 5-Bromo-4-methylpyridin-3-amine. This compound serves as a valuable starting material in medicinal chemistry and materials science due to the presence of a reactive bromine atom, a nucleophilic amino group, and a methyl group on the pyridine core. The strategic location of these functionalities allows for diverse chemical modifications, primarily through palladium-catalyzed cross-coupling reactions, to generate libraries of novel compounds for screening and development.
The protocols outlined below are based on established methodologies for structurally similar aminobromopyridines and provide a strong foundation for the successful derivatization of this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds. This is particularly useful for creating derivatives of this compound with diverse aryl substituents.
Application
This protocol is applicable for the coupling of this compound with a variety of arylboronic acids to introduce new carbon-based functionalities at the 5-position of the pyridine ring. These derivatives are of interest in the development of kinase inhibitors and other biologically active molecules.[1][2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Base (e.g., Potassium phosphate [K₃PO₄], 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vessel
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio).
-
Stir the reaction mixture at a temperature ranging from 85-100 °C.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-4-methylpyridin-3-amine product.[3]
Quantitative Data
The following table summarizes the expected yields for Suzuki-Miyaura coupling reactions based on a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[4] These values provide a strong indication of the potential yields for the coupling of this compound under similar conditions.
| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 88 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 78 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 80 |
Data adapted from studies on a structurally similar compound.[1]
Visualization of Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which is a cornerstone of modern medicinal chemistry.[5][6] This reaction allows for the synthesis of a wide range of N-aryl derivatives from this compound.
Application
This protocol is designed for the coupling of this compound with various primary and secondary amines to generate a library of N-substituted aminopyridine derivatives. These compounds are of significant interest in drug discovery for their potential biological activities.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium catalyst system (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide [NaOtBu] or Potassium phosphate [K₃PO₄], 1.5 - 3.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or sealed vial
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq), the phosphine ligand (e.g., SPhos, 0.04 eq), and the base (e.g., NaOtBu, 1.5 eq).
-
Add the anhydrous solvent (e.g., Toluene).
-
To this mixture, add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Seal the tube or vial and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-substituted 4-methylpyridin-3,5-diamine derivative.
Quantitative Data
The following table provides representative conditions for the Buchwald-Hartwig amination of a similar bromopyridine substrate, which can be used as a starting point for the optimization of reactions with this compound.[5]
| Amine Type | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Primary Aliphatic | Pd(OAc)₂ | SPhos | NaOtBu | Toluene | 100-110 |
| Secondary Cyclic | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100-110 |
| Primary Aromatic | Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene | 100-110 |
These conditions are based on established methodologies for similar bromopyridine substrates and should serve as a starting point for optimization.[5]
Visualization of Buchwald-Hartwig Amination Catalytic Cycle
Other Potential Derivatizations
While Suzuki-Miyaura and Buchwald-Hartwig reactions are the most prominent, other transformations can be envisaged for this compound:
-
N-Acylation: The primary amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. This can be a useful protecting group strategy or a way to introduce different functionalities.[4]
-
Sonogashira Coupling: The bromine atom can participate in Sonogashira coupling with terminal alkynes to introduce alkynyl substituents.
-
Reductive Amination: The amino group can potentially be further functionalized through reductive amination if a suitable carbonyl-containing derivative is synthesized first.
The choice of reaction will depend on the desired final product and the overall synthetic strategy. The protocols provided here offer a robust starting point for the exploration of the chemical space around the this compound scaffold.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful method is particularly vital in medicinal chemistry for the synthesis of biaryl and heteroaryl scaffolds, which are prominent structures in numerous pharmaceutical agents.[4] This document provides a detailed protocol for the Suzuki-Miyaura coupling of 5-Bromo-4-methylpyridin-3-amine with various arylboronic acids.
While specific literature for this exact substrate is limited, a robust protocol has been established for the structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine.[5] The protocol herein is adapted from this established procedure. The presence of the primary amino group on the pyridine ring can sometimes interfere with the palladium catalyst; however, the described conditions using a suitable catalyst, base, and solvent system are expected to yield the desired coupled products effectively.[5][6] These application notes offer a comprehensive guide, including a step-by-step experimental protocol, expected yields based on a close structural analog, and diagrams illustrating the workflow and reaction mechanism.
Quantitative Data
The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with a variety of arylboronic acids.[5] This data serves as a strong benchmark for the expected yields when applying this protocol to this compound.
| Entry | Arylboronic Acid Partner | Product | Yield (%)[5] |
| 1 | Phenylboronic acid | 5-Phenyl-4-methylpyridin-3-amine | 85 |
| 2 | 4-Methylphenylboronic acid | 4-Methyl-5-(p-tolyl)pyridin-3-amine | 82 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-4-methylpyridin-3-amine | 88 |
| 4 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-4-methylpyridin-3-amine | 78 |
| 5 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-4-methylpyridin-3-amine | 75 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 4-Methyl-5-(4-(trifluoromethyl)phenyl)pyridin-3-amine | 72 |
| 7 | Naphthalen-1-ylboronic acid | 4-Methyl-5-(naphthalen-1-yl)pyridin-3-amine | 65 |
| 8 | Thiophen-2-ylboronic acid | 4-Methyl-5-(thiophen-2-yl)pyridin-3-amine | 68 |
Data is for the analogous compound 5-bromo-2-methylpyridin-3-amine as reported in the literature.[5]
Experimental Protocol
This protocol is adapted from the successful coupling of the analogous compound, 5-bromo-2-methylpyridin-3-amine.[5]
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.3 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the selected arylboronic acid (1.2 eq), and potassium phosphate (2.3 eq).
-
Inert Atmosphere: Seal the flask and purge it by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 volumetric ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction: Vigorously stir the reaction mixture and heat it to a temperature between 85-95 °C.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically expected to run for 12-18 hours.[5][7]
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure 5-aryl-4-methylpyridin-3-amine product.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-Bromo-4-methylpyridin-3-amine. This versatile building block is a key intermediate in the synthesis of a wide array of substituted pyridine derivatives, which are of significant interest in medicinal chemistry and drug discovery. The methodologies outlined herein facilitate the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules with potential therapeutic applications.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering efficient and selective methods for the formation of new chemical bonds. For a versatile substrate such as this compound, these reactions open up a multitude of possibilities for derivatization at the 5-position. The electron-rich nature of the pyridine ring, combined with the reactivity of the bromine atom, makes it an excellent substrate for various coupling reactions. The primary amino group at the 3-position can also be utilized for further functionalization, making this a bifunctional scaffold for combinatorial library synthesis.
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize quantitative data for several key palladium-catalyzed cross-coupling reactions with substrates structurally analogous to this compound, such as 2-Amino-5-bromo-4-methylpyridine and 5-bromo-2-methylpyridin-3-amine. This data provides a strong indication of the expected outcomes for the coupling of this compound under similar conditions.
Table 1: Suzuki-Miyaura Coupling of an Analogous Aminobromopyridine with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%)¹ |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/ H₂O (4:1) | 90 | 16 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/ H₂O (4:1) | 90 | 16 | ~88 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/ H₂O (4:1) | 90 | 16 | ~82 |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/ H₂O (4:1) | 90 | 16 | ~75 |
¹Yields are based on the coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine and are representative.[1][2]
Table 2: Heck Coupling of an Analogous Aminobromopyridine with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100 | 24 | ~85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | DMF | 120 | 18 | ~78 |
Yields are based on the coupling of the structurally similar 2-Amino-5-bromo-4-methylpyridine and are representative.[3]
Table 3: Stille Coupling of an Analogous Aminobromopyridine with Organostannanes
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | Toluene | 100 | 12 | ~85 |
| 2 | Tributyl(phenyl)tin | Pd(PPh₃)₄ (5) | Toluene | 100 | 16 | ~80 |
| 3 | Tributyl(2-thienyl)tin | PdCl₂(PPh₃)₂ (2) | Dioxane | 100 | 24 | ~88 |
Yields are generalized based on Stille couplings of other bromopyridines and may require optimization.[1]
Experimental Protocols
The following are detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of this compound.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%) or Pd₂(dba)₃ (2 mol%)
-
Suitable phosphine ligand (e.g., Xantphos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equivalents)
-
Anhydrous toluene or dioxane
-
Sealed tube or pressure vessel
Procedure:
-
To a dry sealed tube under an inert atmosphere, add this compound, sodium tert-butoxide, palladium(II) acetate, and the phosphine ligand.
-
Add the amine coupling partner.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Anhydrous triethylamine (Et₃N) or diisopropylamine (DIPA)
-
Anhydrous solvent (e.g., DMF, THF)
-
Schlenk flask
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir until the reaction is complete, as monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The ability to construct these bonds with high efficiency and functional group tolerance has made the Buchwald-Hartwig amination an indispensable tool in drug discovery and development.[2]
These application notes provide a detailed guide for the Buchwald-Hartwig amination of 5-Bromo-4-methylpyridin-3-amine, a valuable building block in medicinal chemistry. The presence of the pyridine nitrogen and the free amine group on the substrate necessitates careful optimization of reaction conditions to achieve high yields and selectivity. This document outlines representative reaction conditions, detailed experimental protocols, and visual aids to facilitate the successful application of this important transformation.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 4-methylpyridine-3,5-diamine product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[3]
The judicious selection of the palladium source, ligand, base, and solvent is critical for the success of the reaction.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions for the Buchwald-Hartwig amination of bromopyridine substrates with various classes of amines. While specific data for this compound is limited in the literature, the data presented for analogous substrates, such as 2-Amino-5-bromo-4-methylpyridine and other 3-bromopyridines, provide a strong predictive framework for reaction optimization.[2][4]
Table 1: Coupling with Arylamines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent[2] |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High[2] |
| 3,5-Dimethylaniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | High[2] |
Table 2: Coupling with Primary Alkylamines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield |
| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | 4-12 | Good to High[2] |
| Cyclopentylamine | BrettPhos-precatalyst (2) | - | LiHMDS (2.5) | THF | 65 | 12 | Good (up to 78%)[4] |
| Benzylamine | Pd(OAc)₂ (2) | cataCXium A (4) | K₂CO₃ (2.0) | t-BuOH | 90 | 12 | Moderate to Good[2] |
Table 3: Coupling with Secondary Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield |
| Morpholine | RuPhos-precatalyst (4) | - | LiHMDS (2.5) | THF | 65 | 12 | High (up to 83%)[4] |
| Piperidine | RuPhos-precatalyst (4) | - | LiHMDS (2.5) | THF | 65 | 12 | High (up to 79%)[4] |
| N-Methylaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 12-18 | Good |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents and reagents are crucial for optimal results. Solvents should be appropriately dried and degassed prior to use.
-
The choice of ligand is critical and depends on the amine coupling partner. For many applications with heteroaryl halides, bulky biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos often provide excellent results.[2][4]
-
A range of bases can be employed, with common choices including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact reaction efficiency and functional group compatibility.[5]
Protocol 1: General Procedure for the Amination of this compound with an Arylamine
This protocol is a general starting point for the coupling of this compound with anilines.
Materials:
-
This compound (1.0 equiv)
-
Arylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the arylamine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the Schlenk tube with argon or nitrogen (this cycle should be repeated three times).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-methylpyridine-3,5-diamine.
Protocol 2: Procedure for the Amination of this compound with a Primary Alkylamine
This protocol is adapted for coupling with primary alkylamines, often requiring slightly different ligand and base combinations.
Materials:
-
This compound (1.0 equiv)
-
Primary Alkylamine (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1 mol%)
-
RuPhos (2 mol%)
-
Sodium tert-Butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, sodium tert-butoxide, Pd(OAc)₂, and RuPhos to a dry Schlenk tube with a magnetic stir bar.
-
Seal the tube, remove it from the glovebox (if applicable), and add anhydrous, degassed toluene followed by the primary alkylamine via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the pure N-alkyl-4-methylpyridine-3,5-diamine.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinase inhibitors are a cornerstone of targeted therapy, particularly in oncology. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors. 5-Bromo-4-methylpyridin-3-amine is a key building block for the synthesis of novel kinase inhibitors. The strategic placement of a bromine atom, an amino group, and a methyl group on the pyridine ring provides a versatile platform for medicinal chemists. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of diverse aryl and heteroaryl moieties. This allows for the exploration of the chemical space around the pyridine core to optimize interactions with the target kinase's active site. The amino group often acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase, a key determinant of binding affinity. The methyl group can contribute to hydrophobic interactions and influence the overall conformation of the inhibitor.
These application notes provide a comprehensive overview of the potential applications of this compound in the synthesis of kinase inhibitors, complete with detailed experimental protocols for key synthetic transformations and visualizations of relevant signaling pathways and experimental workflows. While direct synthesis of a wide range of kinase inhibitors from this compound is not extensively documented in publicly available literature, the protocols provided are based on well-established methodologies for structurally similar compounds and represent a robust starting point for inhibitor development.[1][2]
Synthetic Applications
The primary utility of this compound in kinase inhibitor synthesis lies in its amenability to palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental for constructing the complex molecular architectures of kinase inhibitors.[1]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating biaryl structures, which are common motifs in kinase inhibitors. By coupling this compound with various aryl or heteroaryl boronic acids or esters, a library of derivatives can be synthesized to probe structure-activity relationships (SAR).[1][2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the introduction of a wide range of amino groups at the 5-position of the pyridine ring, replacing the bromine atom. This is particularly useful for accessing compounds that can form key hydrogen bond interactions within the kinase hinge region.[1]
Targeted Signaling Pathways
Derivatives of this compound have the potential to target a variety of kinases involved in oncogenic signaling pathways. The specific kinase targeted depends on the nature of the substituents introduced via cross-coupling reactions.[1]
One such key pathway is the Polo-like kinase 4 (PLK4) signaling cascade. PLK4 is a master regulator of centriole duplication, a process essential for proper cell division.[3] In many cancers, PLK4 is overexpressed, leading to centrosome amplification and chromosomal instability, contributing to tumorigenesis.[3] Inhibitors derived from the aminopyridine scaffold can be designed to fit into the ATP-binding pocket of PLK4, preventing ATP from binding and thereby inhibiting its kinase activity. This disrupts the downstream signaling cascade that controls centriole duplication, leading to cell cycle arrest and apoptosis in cancer cells.[3]
Another relevant pathway is the Anaplastic Lymphoma Kinase (ALK) signaling cascade. Chromosomal rearrangements can lead to the formation of a constitutively active ALK fusion protein that drives tumorigenesis in certain cancers.[2] Kinase inhibitors developed from related bromopyridine scaffolds have shown activity against ALK.[2]
Below is a diagram illustrating a generalized kinase signaling pathway and the point of inhibition.
Data Presentation: Structure-Activity Relationships
The biological activity of kinase inhibitors derived from aminopyridine scaffolds is highly dependent on the nature and position of various substituents. The following table summarizes structure-activity relationship (SAR) data for derivatives of the related 2-amino-5-bromo-4-methylpyridine, which provides valuable insights for the design of inhibitors based on this compound.[4]
| Compound ID | Modification Position | R Group | Target Kinase | IC50 (nM) | Reference |
| 1a | 2-Amino | -H | ALK | 40 | [3] |
| 1b | 2-Amino | -C(O)CH₃ | ALK | >1000 | [3] |
| 2a | 5-Position | -Br | iNOS | 250 | [1] |
| 2b | 5-Position | -Phenyl | iNOS | 80 | [1] |
| 2c | 5-Position | -3-pyridyl | iNOS | 120 | [1] |
| 3a | 4-Position | -CH₃ | iNOS | 250 | [5] |
| 3b | 4-Position | -H | iNOS | 600 | [5] |
| 3c | 4-Position | -CF₃ | iNOS | >10000 | [5] |
Note: This data is for the isomeric 2-amino-5-bromo-4-methylpyridine and is intended to guide derivatization strategies for this compound.
Key SAR Insights:
-
2-Amino Position: An unsubstituted amino group is often crucial for potent inhibitory activity, as it typically forms key hydrogen bonds with the kinase hinge region. Acylation or alkylation of this group generally leads to a significant decrease in potency.[4]
-
5-Bromo Position: This position is an ideal point for introducing diversity through cross-coupling reactions. Replacing the bromo group with aryl or heteroaryl moieties can substantially increase potency by accessing deeper pockets of the ATP-binding site.[4]
-
4-Methyl Position: The methyl group can contribute to binding, and its replacement with other small alkyl groups can be tolerated. However, larger or more polar groups at this position may be detrimental to activity.[4]
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of kinase inhibitors using this compound as a starting material.
General Experimental Workflow
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[2]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Potassium phosphate (2.2 mmol) or Potassium carbonate (2.0 mmol)[6]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask or Schlenk flask
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).[2]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[2]
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).[2]
-
Stir the reaction mixture at reflux (typically 80-100 °C) under an inert atmosphere.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from 4 to 24 hours.[2]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.[2]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.[2]
-
Combine the organic layers and wash with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired kinase inhibitor.[2]
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[1]
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol)
-
Ligand (e.g., Xantphos, 0.04 mmol)
-
Base (e.g., Sodium tert-butoxide, 1.4 mmol)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Celite
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk tube or sealed reaction vial
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.[6]
-
Add this compound and the anhydrous solvent (e.g., toluene).[1]
-
Add the amine to the mixture.[1]
-
Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.[1]
-
Monitor the reaction by TLC or LC-MS.[1]
-
After completion, cool the reaction to room temperature.[1]
-
Dilute with a suitable solvent like ethyl acetate and filter through a pad of Celite.[1]
-
Wash the filtrate with water and brine.[1]
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.[1]
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from a commercially available luminescent kinase assay to determine the in vitro potency of synthesized compounds against a target kinase.[4][5]
Materials:
-
Recombinant human kinase
-
Peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (dissolved in DMSO)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.[5]
-
Add a small volume (e.g., 1 µL) of the diluted compound to the wells of a 384-well plate.
-
Add the kinase enzyme to the wells.
-
Add a mixture of the substrate and ATP to initiate the kinase reaction (final concentrations to be optimized, e.g., 25 µM substrate and 25 µM ATP).[5]
-
Incubate the plate at room temperature or 30°C for 60 minutes.[4][5]
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4][5]
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[5]
-
Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.[2]
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.[2]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors. The ability to readily perform cross-coupling reactions on this scaffold allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized therapeutic agents targeting a range of kinases implicated in various diseases. Careful characterization and biological evaluation are essential steps to validate the synthesized compounds and advance them through the drug development pipeline.[2]
References
Application Notes and Protocols for C-N Bond Formation with 5-Bromo-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methylpyridin-3-amine is a key heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The strategic positioning of the bromine atom and the amino group on the pyridine ring allows for versatile functionalization through various cross-coupling reactions. This document provides detailed application notes and protocols for C-N bond formation with this substrate, focusing on the widely used Buchwald-Hartwig amination and the classical Ullmann condensation. These reactions are fundamental in the construction of compound libraries for drug discovery, especially for targeting signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.
Key C-N Bond Formation Strategies
The primary methods for constructing a C-N bond at the 5-position of the pyridine ring involve palladium- or copper-catalyzed cross-coupling reactions.
-
Buchwald-Hartwig Amination: A powerful and versatile palladium-catalyzed reaction for forming C-N bonds.[1] It is widely used in medicinal chemistry due to its broad substrate scope and tolerance of various functional groups.[2]
-
Ullmann Condensation: A classical copper-catalyzed reaction for C-N bond formation. While it often requires harsher reaction conditions than the Buchwald-Hartwig amination, it remains a valuable tool in organic synthesis.
Data Presentation: Reaction Conditions for C-N Bond Formation
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of bromo-aminopyridines with various amines, based on literature for analogous substrates. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 100-110 | 16-24 | 75-85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 100-110 | 16-24 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 100-110 | 12-18 | 70-80 |
| 4 | Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS (2.0) | Dioxane | 80-100 | 12-18 | 65-75 |
| 5 | N-Methylaniline | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu (1.4) | Toluene | 100-110 | 16-24 | 70-80 |
Yields are representative and based on reactions with structurally similar bromo-aminopyridines. Optimization may be required for this compound.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed C-N cross-coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, XPhos, 4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or sealed vial
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk tube or sealed vial under an inert atmosphere, add the palladium catalyst, phosphine ligand, and the base.
-
Add the anhydrous solvent via syringe.
-
Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents) to the reaction vessel.
-
Seal the tube or vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted-4-methylpyridin-3-amine.
Protocol 2: General Procedure for Ullmann Condensation
This protocol outlines a general method for the copper-catalyzed C-N cross-coupling of this compound with an amine.
Materials:
-
This compound
-
Amine (1.5-2.0 equivalents)
-
Copper(I) iodide (CuI, 10-20 mol%)
-
Ligand (e.g., L-proline or 1,10-phenanthroline, 20-40 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)
-
High-boiling polar solvent (e.g., DMF, DMSO, or NMP)
-
Reaction vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vial, add this compound (1.0 equivalent), the amine (1.5-2.0 equivalents), CuI, the ligand, and the base.
-
Add the solvent to the reaction vial.
-
Seal the vial and heat the reaction mixture to a high temperature (typically 120-180 °C) with stirring for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A generalized workflow for the Buchwald-Hartwig amination.
PI3K/Akt/mTOR Signaling Pathway and Inhibition
Derivatives of this compound are often explored as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[3] A prominent example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4][5]
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of 5-Bromo-4-methylpyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of 5-Bromo-4-methylpyridin-3-amine and its derivatives utilizing microwave-assisted organic synthesis (MAOS). The methodologies outlined herein offer significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction control, making them highly suitable for rapid library synthesis in drug discovery and development programs.
Introduction
Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[1] Specifically, this compound derivatives serve as versatile building blocks for the synthesis of a wide range of biologically active molecules. The bromine atom provides a reactive handle for cross-coupling reactions, while the amino group allows for various functionalizations.[2] These compounds have shown promise as kinase inhibitors and are valuable intermediates in the development of novel therapeutics for oncology, inflammatory diseases, and other conditions.[1][3]
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering rapid and uniform heating that leads to accelerated reaction rates and often cleaner reaction profiles.[4] This technology is particularly advantageous for the synthesis of heterocyclic compounds, enabling the efficient preparation of compound libraries for high-throughput screening.[5][6][7]
General Synthetic Strategy
A common and effective strategy for the synthesis of 5-Bromo-N-substituted-4-methylpyridin-3-amine derivatives involves a microwave-assisted Buchwald-Hartwig amination reaction. This approach selectively introduces an amino group at the C3 position of a 3,5-dibromo-4-methylpyridine precursor.
Experimental Protocols
Protocol 1: Microwave-Assisted Buchwald-Hartwig Amination
This protocol describes a general method for the synthesis of N-aryl or N-alkyl substituted this compound derivatives from 3,5-Dibromo-4-methylpyridine.
Reaction Scheme:
Materials and Reagents:
-
3,5-Dibromo-4-methylpyridine
-
Primary amine (e.g., aniline, benzylamine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Microwave reactor vials (10 mL)
-
Magnetic stir bars
Procedure:
-
Reactant Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 3,5-Dibromo-4-methylpyridine (1.0 mmol), the primary amine (1.2 mmol), Cesium Carbonate (Cs₂CO₃, 1.4 mmol), Palladium(0) tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), and Xantphos (0.04 mmol).
-
Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane to the vial.
-
Sealing and Reaction: Securely cap the vial and place it in the microwave reactor cavity.
-
Microwave Irradiation: Irradiate the reaction mixture at a constant temperature of 130-150°C for 10-30 minutes with a power setting of 200-300W.[8] Monitor the reaction progress by TLC or LC-MS if desired.
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the organic phase with water and then with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[8]
-
-
Purification: Purify the crude product by silica gel flash column chromatography to obtain the desired 5-Bromo-N-substituted-4-methylpyridin-3-amine derivative.
Data Presentation
Table 1: Representative Results for Microwave-Assisted Amination
| Entry | Amine | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Aniline | 140 | 20 | 85 |
| 2 | 4-Methoxyaniline | 140 | 20 | 88 |
| 3 | Benzylamine | 130 | 15 | 92 |
| 4 | Cyclohexylamine | 130 | 25 | 78 |
Yields are for isolated, purified products and are representative. Actual yields may vary depending on the specific substrate and reaction conditions.
Visualization of Experimental Workflow
The overall process from reactant preparation to final product analysis is streamlined for efficiency.
Caption: Workflow for microwave-assisted synthesis, purification, and analysis.
Signaling Pathway Context: Kinase Inhibition
Derivatives of brominated aminopyridines are frequently explored as kinase inhibitors.[1] These molecules can target the ATP-binding site of kinases, which are critical enzymes in cellular signaling pathways that regulate processes like cell growth, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The diagram below illustrates a simplified kinase signaling cascade and the point of inhibition by a synthesized compound.
Caption: Inhibition of a kinase (e.g., MEK) in a signaling pathway.
Conclusion
The described microwave-assisted protocol offers a rapid, efficient, and high-yielding method for the synthesis of this compound analogs. This approach dramatically reduces reaction times from hours to minutes, facilitating the rapid generation of compound libraries for screening in drug discovery programs.[4][8] The method is robust and applicable to a wide range of primary amines, making it a highly valuable tool for researchers in medicinal chemistry and organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 6. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Step-by-Step Synthesis of N-aryl-5-bromo-4-methylpyridin-3-amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of N-aryl-5-bromo-4-methylpyridin-3-amines, valuable compounds in medicinal chemistry and drug discovery. The protocols detailed below outline a robust two-step synthetic route, commencing with the preparation of the key intermediate, 5-bromo-4-methylpyridin-3-amine, followed by a palladium-catalyzed N-arylation.
Synthetic Strategy Overview
The synthesis of N-aryl-5-bromo-4-methylpyridin-3-amines is efficiently achieved through a two-step sequence. The first step involves the regioselective amination of a suitable precursor to yield this compound. The second step is the coupling of this intermediate with a variety of aryl halides or boronic acids via established cross-coupling methodologies to introduce the desired aryl moiety.
Application of 5-Bromo-4-methylpyridin-3-amine in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-Bromo-4-methylpyridin-3-amine and its structural isomers as versatile building blocks in the synthesis of a wide array of complex heterocyclic molecules. The strategic placement of the amino, bromo, and methyl groups on the pyridine ring allows for diverse chemical modifications, making these compounds particularly valuable in medicinal chemistry and drug discovery for the development of novel therapeutics, including kinase inhibitors.[1]
Introduction
Substituted pyridines are fundamental scaffolds in the synthesis of pharmaceuticals and agrochemicals.[2] Aminobromopyridines, such as this compound, serve as key intermediates offering two distinct reactive sites for molecular elaboration: a nucleophilic amino group and a carbon-bromine bond amenable to a wide array of palladium-catalyzed cross-coupling reactions.[2][3] These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enable the facile construction of carbon-carbon and carbon-nitrogen bonds, leading to the generation of diverse chemical libraries for drug screening and lead optimization.[3][4][5]
The aminopyridine core is a well-established scaffold for the development of kinase inhibitors, often by interacting with the hinge region of the kinase ATP-binding site.[1] Derivatives of bromomethylpyridines have been successfully utilized to synthesize potent inhibitors for various kinases, including p38 MAP kinase, a key regulator of inflammatory responses.[1]
Key Synthetic Applications
The primary applications of this compound and its isomers in heterocyclic synthesis revolve around palladium-catalyzed cross-coupling reactions and cyclization reactions to form fused ring systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester.[3] This is a widely used method for the synthesis of biaryl and heteroaryl compounds.[3][4] While specific data for this compound is not extensively published, protocols for the closely related isomer, 5-bromo-2-methylpyridin-3-amine, are well-documented and can be adapted.[4][6] It has been noted that direct coupling of the unprotected amine can sometimes result in low yields; however, protection of the amino group as an acetamide can lead to more efficient reactions with moderate to good yields.[2][6]
Diagram 1: Generalized Suzuki-Miyaura Coupling Reaction
A generalized scheme for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between aryl halides and amines.[5][7] This reaction is indispensable for synthesizing arylamines, which are common motifs in pharmaceuticals.[5] The reaction involves the coupling of the C-Br bond of the bromopyridine with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[5]
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig amination reaction.
Synthesis of Pyrido[3,4-d]pyrimidines
Fused pyrimidine derivatives are of considerable pharmacological interest, with many exhibiting anticancer properties.[8] this compound can serve as a precursor for the synthesis of pyrido[3,4-d]pyrimidines. A common strategy involves the construction of a fused pyrimidine ring onto the pyridine core. While direct synthesis from this compound is not explicitly detailed in the available literature, a plausible route can be extrapolated from established methods for analogous 2-aminopyridines.[9] This typically involves reaction with a reagent that provides the remaining atoms for the pyrimidine ring, followed by cyclization.
Diagram 3: Conceptual Workflow for Pyrido[3,4-d]pyrimidine Synthesis
A conceptual workflow for synthesizing Pyrido[3,4-d]pyrimidines.
Quantitative Data
The following table summarizes yields obtained from Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. These values can serve as a benchmark for optimizing reactions with this compound.
| Entry | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | 4-Methylphenylboronic acid | 2-Methyl-5-(p-tolyl)pyridin-3-amine | 75 | [6] |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 80 | [6] |
| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 70 | [6] |
| 4 | 4-(Methylsulfonyl)phenylboronic acid | 2-Methyl-5-[4-(methylsulfonyl)phenyl]pyridin-3-amine | 65 | [6] |
| 5 | 3,5-Dimethylphenylboronic acid | 5-(3,5-Dimethylphenyl)-2-methylpyridin-3-amine | 78 | [6] |
Note: The yields are based on the N-acetylated derivative of 5-bromo-2-methylpyridin-3-amine as the starting material, which generally gives higher yields.[6]
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions. Researchers should optimize conditions for their specific substrates and desired products.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[6]
Materials:
-
This compound (or its N-acetyl derivative) (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)[3]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[10]
-
1,4-Dioxane[10]
-
Water[10]
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.[10]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[10]
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).[10]
-
Heat the reaction mixture to 85-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[4][10]
-
Upon completion, cool the reaction mixture to room temperature.[10]
-
Dilute the mixture with ethyl acetate and wash with water and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by column chromatography on silica gel.[10]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of aryl bromides with amines.[3][10]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)[10]
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)[10]
-
Phosphine ligand (e.g., Xantphos, 4 mol%)[10]
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)[10]
-
Anhydrous toluene[10]
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst and the phosphine ligand.[10]
-
Evacuate and backfill the flask with an inert gas.[10]
-
Add anhydrous toluene, followed by this compound, the amine, and sodium tert-butoxide.[10]
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.[10]
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.[10]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[10]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[10]
-
Purify the residue by column chromatography.[10]
Conclusion
This compound and its isomers are highly valuable and versatile intermediates in heterocyclic synthesis. Their ability to undergo a variety of palladium-catalyzed cross-coupling reactions provides a powerful platform for the synthesis of diverse and complex molecules, particularly for applications in drug discovery and medicinal chemistry. The protocols and data provided herein, adapted from closely related analogs, offer a solid foundation for researchers to explore the rich chemistry of this important building block.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Bromo-4-methylpyridin-3-amine as a Pharmaceutical Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methylpyridin-3-amine is a versatile heterocyclic building block crucial in the synthesis of pharmaceutical intermediates. Its pyridine core is a privileged scaffold in medicinal chemistry, and the strategic placement of the bromine atom, amino group, and methyl group offers multiple reaction sites for molecular elaboration. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of diverse aryl, heteroaryl, and amino moieties. This allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective therapeutic agents, particularly kinase inhibitors.
Core Applications in Pharmaceutical Intermediate Synthesis
The primary utility of this compound in drug discovery lies in its capacity to serve as a scaffold for creating libraries of compounds for high-throughput screening. The derivatives of this compound are instrumental in the development of kinase inhibitors, which are targeted therapies for cancer and other diseases driven by aberrant cell signaling.
Key Synthetic Transformations:
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the pyridine core and various aryl or heteroaryl boronic acids or esters. This is a robust method for synthesizing biaryl compounds, which are common motifs in kinase inhibitors.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond, allowing for the introduction of a wide range of primary or secondary amines at the 5-position of the pyridine ring. This is particularly useful for accessing compounds that can form key hydrogen bond interactions within the active site of target proteins.[1]
Data Presentation: Reaction Yields for Structurally Analogous Compounds
While specific quantitative data for cross-coupling reactions of this compound is not extensively available in the public domain, the following tables summarize the yields obtained for structurally analogous compounds. This data provides a strong indication of the expected performance for the target substrate.
Table 1: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [2][3]
| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 88 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 78 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 80 |
Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridine Derivatives with Terminal Alkynes [4]
| Aminobromopyridine Derivative | Alkyne | Yield (%) |
| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 93 |
| 2-Amino-3-bromo-5-methylpyridine | 1-Heptyne | 85 |
| 2-Amino-3-bromo-5-methylpyridine | 3,3-Dimethyl-1-butyne | 81 |
| 2-Amino-3-bromopyridine | Phenylacetylene | 96 |
| 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | 83 |
Conditions: Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100 °C, 3h.[4]
Experimental Protocols
The following are generalized protocols for key reactions involving this compound. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling[1][5]
Objective: To synthesize 5-aryl-4-methylpyridin-3-amine derivatives via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Schlenk flask or reaction tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Seal the vessel and heat the mixture with vigorous stirring to 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination[1][6]
Objective: To synthesize N-substituted-5-amino-4-methylpyridin-3-amine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or sealed tube, add the palladium catalyst and the phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent, this compound, the amine, and the base.
-
Seal the vessel and heat the reaction mixture to 80-120 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with a suitable solvent like ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualizations
Synthetic Pathways
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 5-Bromo-4-methylpyridin-3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of the Suzuki coupling reaction for 5-Bromo-4-methylpyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low or no conversion in my Suzuki coupling reaction with this compound?
Low conversion with this compound is a common challenge that can stem from several factors. The substrate's inherent properties, such as the electron-donating amino group and the coordinating pyridine nitrogen, can complicate the catalytic cycle.[1] Key areas to investigate include:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species.[1][2][3] Additionally, any oxygen contamination can oxidize the active Pd(0) catalyst and phosphine ligands.[1][2]
-
Suboptimal Reagent Quality: The purity and stability of your reagents are critical. Boronic acids are susceptible to degradation through protodeboronation.[1][4] Solvents must be anhydrous and thoroughly degassed, and the base must be of high purity.[1]
-
Ineffective Reaction Conditions: Parameters such as temperature, reaction time, and stirring efficiency play a significant role. While heating is often necessary, excessive heat can lead to catalyst decomposition.[1][5]
-
Inappropriate Choice of Ligand and Base: The selection of the ligand and base is crucial for a successful reaction. The ligand must stabilize the palladium center and facilitate the catalytic cycle, while the base is essential for activating the coupling partners.[1] For electron-rich substrates like this aminopyridine, bulky, electron-rich phosphine ligands are often beneficial.[1][5]
Q2: I am observing significant side products. What are the common side reactions and how can I minimize them?
Several side reactions can compete with the desired cross-coupling, leading to reduced yields. The most common include:
-
Homocoupling of the Boronic Acid: This is often caused by the presence of oxygen in the reaction mixture.[2][6] To minimize this, ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere (e.g., nitrogen or argon).[2][7] Using a Pd(0) source from the start can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) precursors.[4]
-
Protodeboronation: The boronic acid can be replaced by a proton, especially in the presence of water.[4][6] Using more stable boronic esters (e.g., pinacol esters or MIDA boronates), ensuring anhydrous conditions, and using a weaker base where possible can mitigate this issue.[4]
-
Dehalogenation: The bromo group on your starting material can be replaced by a hydrogen atom.[4][6] Ensure that your solvents are not a source of hydrides and consider optimizing the reaction time to be as short as possible while still allowing for product formation.[4]
Q3: Can I perform the Suzuki coupling on this compound without protecting the amino group?
While it is possible, the primary amino group can interfere with the catalytic cycle, potentially through catalyst inhibition, which may lead to lower yields.[8] In a study on the structurally similar 5-bromo-2-methylpyridin-3-amine, direct coupling of the unprotected amine resulted in low yields. However, after converting the amine to the corresponding acetamide, the Suzuki reaction proceeded much more efficiently.[8] If you are facing persistent low yields, protection of the amine should be considered.
Troubleshooting Guide
If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound, consult the following troubleshooting guide.
Problem: Low or No Product Formation
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the impact of different catalysts, ligands, and bases on the yield of Suzuki coupling reactions with structurally similar aminopyridines, based on literature data. These conditions serve as a good starting point for the optimization of the coupling with this compound.
Table 1: Catalyst and Ligand Screening for the Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Phenylboronic Acid [9]
| Catalyst System | Ligand | Base | Solvent | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Expected High |
Note: Data for the Pd(OAc)₂/SPhos system is a qualitative expectation based on its known high efficiency for such substrates.
Table 2: Effect of Base and Solvent on a Generic Aminopyridine Suzuki Coupling [2]
| Base (equivalents) | Solvent | Yield | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice. |
| Cs₂CO₃ (2-3) | Dioxane | High to Excellent | Often provides higher yields but is more expensive. |
| K₃PO₄ (2-3) | THF/H₂O | High to Excellent | A strong base that can be very effective. |
| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can aid in the solubility of starting materials. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.[2]
Detailed Protocol Using Pd(OAc)₂/SPhos: [9]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), Palladium(II) acetate [Pd(OAc)₂] (0.02 eq), SPhos (0.04 eq), and Potassium phosphate (K₃PO₄) (3.0 eq).
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Add degassed toluene and degassed water via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash chromatography.[1]
Signaling Pathways
The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki coupling proceeds via three main steps: oxidative addition, transmetalation, and reductive elimination.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 5-Bromo-4-methylpyridin-3-amine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-4-methylpyridin-3-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain this compound?
A1: The most prevalent synthetic strategies involve either the direct bromination of 4-methylpyridin-3-amine or the amination of a di-brominated pyridine precursor. A common method for the former is the use of N-bromosuccinimide (NBS) as a brominating agent.
Q2: What is the most common side reaction during the bromination of 4-methylpyridin-3-amine?
A2: A frequent side reaction is over-bromination, which leads to the formation of di-brominated byproducts. Controlling the stoichiometry of the brominating agent and the reaction temperature is crucial to minimize this impurity.
Q3: Can isomeric impurities be formed during the synthesis?
A3: Yes, particularly when starting from a di-substituted precursor like 3,5-dibromo-4-methylpyridine for a subsequent amination step. The reaction may not be perfectly regioselective, leading to the formation of isomeric aminopyridines. For instance, the reaction of 3,5-dibromopyridine with dimethylamine has been reported to yield a mixture of 5-bromo-3-dimethylaminopyridine and 5-bromo-4-dimethylaminopyridine.[1]
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system is critical for separating the desired product from unreacted starting materials and side products. A gradient of ethyl acetate in hexanes or a similar solvent system is often effective. Recrystallization can also be employed for further purification.
Q5: What are the key analytical techniques to confirm the structure and purity of the product?
A5: The primary techniques for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure all reagents are pure and dry. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Some bromination reactions are performed at low temperatures (e.g., 0 °C) to improve selectivity, while others may require heating. | |
| Inefficient purification. | Review your purification strategy. For column chromatography, ensure the appropriate stationary and mobile phases are used for good separation. Consider recrystallization as an additional purification step. | |
| Presence of a Di-brominated Impurity | Excess of brominating agent. | Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide). Use no more than one equivalent unless optimization studies suggest otherwise. |
| High reaction temperature. | Perform the bromination at a lower temperature to enhance selectivity for the mono-brominated product. | |
| Formation of Isomeric Byproducts | Lack of regioselectivity in the amination of a di-halo precursor. | If using a di-halo pyridine, investigate different catalysts or reaction conditions that may favor the desired isomer. Protecting groups may also be employed to direct the substitution. |
| Isomerization during the reaction. | In some cases, halogenated pyridines can isomerize under the presence of strong bases.[2] Ensure that the reaction conditions do not favor such rearrangements. | |
| Unidentified Impurities in the Final Product | Impure starting materials. | Always verify the purity of your starting materials (e.g., 4-methylpyridin-3-amine) before starting the synthesis. |
| Decomposition of the product or intermediates. | Pyridine derivatives can be sensitive to prolonged heating or harsh acidic/basic conditions. Minimize reaction times and use mild workup procedures where possible. | |
| Side reactions with the solvent. | Ensure the chosen solvent is inert under the reaction conditions. For example, in some reactions, the solvent can participate in side reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination of 4-methylpyridin-3-amine
This protocol is a general guideline based on typical electrophilic aromatic substitution reactions on pyridine rings.
Materials:
-
4-methylpyridin-3-amine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Dissolve 4-methylpyridin-3-amine (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.0 - 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Diagram 1: Synthetic Pathway and Potential Side Reaction
Caption: Synthetic route to this compound and a common side reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Diagram 3: Relationship between Reaction Conditions and Side Products
Caption: Impact of reaction conditions on the formation of side products.
References
Technical Support Center: Purification of 5-Bromo-4-methylpyridin-3-amine Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-bromo-4-methylpyridin-3-amine reaction products by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the column chromatography purification of this compound.
Q1: My purified this compound shows streaking on the TLC plate. What is the cause and how can I fix it?
A1: Streaking of amines on silica gel is a frequent issue caused by the interaction of the basic amine functional group with the acidic silanol groups on the silica surface. This leads to poor separation and broad or tailing peaks during column chromatography.
Troubleshooting Steps:
-
Addition of a Basic Modifier: To mitigate streaking, add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1% (v/v) in your eluent system (e.g., hexanes/ethyl acetate). This will neutralize the acidic sites on the silica gel.
-
Alternative Stationary Phase: If the issue persists, consider using a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica gel. Amine-functionalized silica columns are also an effective option to minimize unwanted interactions.[1]
Q2: I am not getting good separation between my product and impurities. How can I optimize the mobile phase?
A2: Achieving optimal separation requires a mobile phase that provides a good balance between moving your compound of interest and retaining impurities.
Troubleshooting Steps:
-
TLC Optimization: Before running a column, it is crucial to determine the optimal mobile phase using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ideal mobile phase should give your desired product an Rf value of approximately 0.2-0.3 on the TLC plate.[2] This ensures the compound spends enough time on the stationary phase for effective separation.
-
Gradient Elution: If your crude mixture contains impurities with a wide range of polarities, a gradient elution may be necessary. Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent during the elution process.[2][3]
Q3: My compound is not eluting from the column, or the elution is very slow. What should I do?
A3: This typically indicates that the mobile phase is not polar enough to move your compound through the silica gel.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your mobile phase. If using a hexane/ethyl acetate system, you can switch to a more polar system like dichloromethane/methanol.
-
Check for Compound Stability: In rare cases, the compound may be degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an extended period, and then developing it to see if any new spots have appeared.
Q4: What are the common impurities I should expect from the synthesis of this compound?
A4: The synthesis of this compound, often through bromination of 4-methylpyridin-3-amine, can lead to several byproducts.
Common Impurities:
-
Starting Material: Unreacted 4-methylpyridin-3-amine.
-
Di-brominated Species: Over-bromination can lead to the formation of di-brominated pyridine derivatives. The formation of these byproducts can be minimized by controlling the reaction temperature and stoichiometry of the brominating agent.
Q5: How should I prepare my sample for loading onto the column?
A5: Proper sample loading is critical for achieving good separation.
Recommended Methods:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. If the product is not soluble in the mobile phase, use a slightly more polar solvent, but keep the volume to an absolute minimum. Carefully apply the solution to the top of the column.
-
Dry Loading: If your compound has poor solubility in the eluting solvent, dry loading is recommended. Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[2]
Data Presentation
The following table summarizes typical parameters for the column chromatography of aromatic amines, which are applicable for the purification of this compound.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective stationary phase for normal-phase chromatography. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | A common solvent system for compounds of moderate polarity. |
| Mobile Phase Modifier | 0.1-1% Triethylamine (v/v) | Crucial for preventing peak tailing by neutralizing acidic sites on the silica gel.[4] |
| TLC Analysis (Rf value) | ~0.2 - 0.3 in the chosen eluent | An Rf value in this range on a TLC plate generally indicates that the compound will elute from the column in a reasonable volume, allowing for good separation.[2] |
| Elution Mode | Isocratic or Gradient | Isocratic elution is often sufficient if the impurities have significantly different polarities. A gradient elution is recommended for more complex mixtures.[2][3] |
Experimental Protocols
This protocol provides a detailed methodology for the purification of approximately 1 gram of crude this compound by silica gel column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or Petroleum Ether), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Triethylamine (Et₃N)
-
Dichloromethane (for sample loading)
-
TLC plates (silica gel coated)
-
Glass chromatography column
-
Standard laboratory glassware and equipment
2. Mobile Phase Preparation and TLC Analysis:
-
Prepare a series of hexanes/ethyl acetate mixtures with 0.5% triethylamine (e.g., 9:1, 8:2, 7:3 v/v).
-
Dissolve a small amount of the crude material in a few drops of ethyl acetate or dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber containing one of the prepared mobile phases.
-
Visualize the separated spots under a UV lamp (254 nm).
-
The optimal mobile phase for column elution is the one that provides an Rf value of approximately 0.2-0.3 for the desired product.[2]
3. Column Packing:
-
Secure the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
For 1 gram of crude product, weigh approximately 40-50 grams of silica gel.
-
Create a slurry by mixing the silica gel with the initial, low-polarity mobile phase (e.g., 95:5 hexanes/ethyl acetate with 0.5% triethylamine).
-
Pour the slurry into the column and gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry. Add another thin layer of sand on top of the silica bed.
4. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound (1 g) in a minimal amount of dichloromethane.
-
Add approximately 2-3 g of silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.[2]
5. Elution and Fraction Collection:
-
Begin the elution with the low-polarity mobile phase determined from the TLC analysis.
-
If a gradient elution is required, gradually increase the proportion of ethyl acetate in the mobile phase.
-
Collect fractions of approximately 15-20 mL.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
6. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the purification process.
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for poor separation in column chromatography.
References
Removing impurities from 5-Bromo-4-methylpyridin-3-amine reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-4-methylpyridin-3-amine and related reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
Common impurities can include unreacted starting materials, residual solvents, and byproducts from the reaction. A significant byproduct can be the di-brominated species, especially if the reaction temperature is not carefully controlled.[1][2]
Q2: Which purification method is most effective for this compound?
The choice of purification method depends on the impurity profile and the desired final purity.
-
Recrystallization is effective if the crude product is already relatively pure and solid.[3]
-
Acid-Base Extraction is highly effective for separating the basic amine product from neutral or acidic impurities.[4][5][6]
-
Silica Gel Column Chromatography is the most reliable method for separating complex mixtures and achieving high purity (>98%), especially for removing closely related byproducts like isomers.[1][3][7]
Q3: My compound streaks on the TLC plate during analysis. What does this mean and how can I fix it?
Streaking of amines on a silica gel TLC plate is a common issue caused by the interaction between the basic amine and the acidic silanol groups on the silica surface.[6] To mitigate this, you can add a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonia, to the mobile phase.[3][6]
Q4: Can I use a solvent other than DMF for the synthesis reaction?
While Dimethylformamide (DMF) is a common solvent for this type of reaction, its high boiling point can make it difficult to remove.[1][2] If residual DMF is an issue, you can perform multiple aqueous washes or use azeotropic removal with a solvent like toluene.[2] Alternative solvents may be used, but reaction conditions would need to be re-optimized.
Troubleshooting Guide
Problem 1: The crude product is a brown oil or sticky solid, not a filterable precipitate.
-
Potential Cause: Presence of residual high-boiling solvents (e.g., DMF) or low-melting impurities.[2][6]
-
Recommended Solutions:
-
Thorough Solvent Removal: Ensure all volatile solvents are removed under reduced pressure, gently heating the flask (40-50 °C) on a rotary evaporator.[6]
-
Aqueous Precipitation/Wash: Pour the reaction mixture into cold water with vigorous stirring to promote the formation of a solid precipitate.[1][2] Wash the organic extract multiple times with water or brine to remove water-miscible solvents like DMF.[2]
-
Trituration: Stir the oily product with a solvent in which the desired compound is poorly soluble but the impurities are soluble (e.g., hexanes, ether). This can often induce crystallization or wash away impurities, leaving a solid product.
-
Acid-Base Extraction: If the product remains oily, an acid-base workup can be very effective. Dissolve the crude material in a solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1 M HCl). The amine product will move to the aqueous layer. After separating the layers, basify the aqueous layer (e.g., with 1 M NaOH) to precipitate the purified amine, which can then be collected by filtration or extracted back into an organic solvent.[6]
-
Problem 2: The final product is contaminated with a di-brominated impurity.
-
Potential Cause: The reaction temperature was too high during the addition of the brominating agent (e.g., NBS), or an excess of the brominating agent was used.[1][2] Bromination reactions can be exothermic, and elevated temperatures favor the formation of di-brominated side products.[2]
-
Recommended Solutions:
-
Temperature Control: Strictly control the temperature during the reaction, especially during the addition of the brominating agent, by using an ice bath.[1][2]
-
Stoichiometry: Use a stoichiometric amount of the brominating agent relative to the starting material.[2]
-
Purification: If the di-brominated product has already formed, it must be removed by purification. Silica gel column chromatography is typically the most effective method for separating these closely related compounds.[2][3]
-
Problem 3: The yield of the desired product is low.
-
Potential Cause: Incomplete reaction, loss of product during workup, or formation of side products.[1]
-
Recommended Solutions:
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material before starting the workup.[1]
-
Workup Optimization: If the product has some solubility in the aqueous phase, saturate the aqueous layer with NaCl (brine) before extraction to decrease the product's solubility and maximize recovery in the organic layer.[2]
-
Review Reaction Conditions: Ensure optimal reaction temperature and time are used to minimize the formation of byproducts.[1]
-
Purification Workflow and Troubleshooting Diagrams
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
Data Summary
Table 1: Comparison of Primary Purification Techniques
| Technique | Principle | Best For Removing | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities at different temperatures. | Small amounts of soluble/insoluble impurities from a solid product. | Simple, cost-effective, can yield high-purity crystals. | Requires a suitable solvent; may not be effective for oily products or complex mixtures.[8] |
| Acid-Base Extraction | Separation based on the different acidic/basic properties of compounds, affecting their solubility in aqueous vs. organic layers.[4] | Neutral or acidic impurities from the basic amine product. | Fast, highly effective for specific impurity types, good for initial cleanup of oily products.[6][9] | Not effective for removing other basic impurities (e.g., isomers). |
| Column Chromatography | Differential adsorption of compounds to a stationary phase (e.g., silica gel) as a mobile phase passes through.[10][11] | Closely related compounds (e.g., isomers, di-halogenated byproducts).[3] | Highest resolution, applicable to most mixtures, yields very pure product (>98%).[7] | More time-consuming, requires larger solvent volumes, potential for streaking with amines.[6] |
Key Experimental Protocols
Protocol 1: Acid-Base Extraction
Objective: To separate the basic this compound from neutral or acidic impurities.
Methodology:
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (20-30 mL).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
-
Extraction: Stopper the funnel, invert, and vent frequently to release any pressure. Shake the funnel for 1-2 minutes. Allow the layers to separate. The protonated amine product will be in the lower aqueous layer.[4][5]
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. The organic layer, containing neutral or acidic impurities, can be discarded or saved for further analysis.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M or 2 M NaOH) with stirring until the solution is basic (pH > 10, check with pH paper).[5] The neutral amine product should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water and dry under vacuum.[1] Alternatively, the basified aqueous solution can be extracted with fresh organic solvent (e.g., 3 x 20 mL of ethyl acetate), the combined organic layers dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure to yield the purified product.[6]
Protocol 2: Silica Gel Column Chromatography
Objective: To obtain high-purity this compound.
Methodology:
-
TLC Analysis: First, analyze the crude mixture by TLC to determine an appropriate mobile phase composition (e.g., a mixture of hexanes or petroleum ether and ethyl acetate). A good mobile phase should give the desired product an Rf value of approximately 0.2-0.3.[7] To prevent streaking, add 0.5-1% triethylamine to the eluent system.[3][6]
-
Column Packing: Prepare a slurry of silica gel (e.g., 40-50 g of silica for 1 g of crude product) in the initial, low-polarity mobile phase.[7] Pour the slurry into a chromatography column and allow it to pack evenly, ensuring the top of the silica bed does not run dry.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading). Carefully add this powder to the top of the packed column.[7]
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.[3]
-
Fraction Collection: Collect fractions (e.g., 15-20 mL each) and monitor their composition by TLC.[7]
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator. Dry the resulting solid under high vacuum to remove any residual solvent.[7]
Protocol 3: Recrystallization
Objective: To purify a solid, mostly pure crude product.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[8][12] Common solvents for aminopyridines include ethanol/water mixtures, toluene, or isopropanol.[6][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent, just enough to fully dissolve the solid when the solvent is at or near its boiling point.[12]
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.[12]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals.[8] If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[8][12]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Column Chromatography [comis.med.uvm.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Optimization of Catalyst Loading for 5-Bromo-4-methylpyridin-3-amine Cross-Coupling
Welcome to the technical support center for the cross-coupling of 5-Bromo-4-methylpyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A1: For initial screening in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, a typical starting catalyst loading is between 1-5 mol% of the palladium precursor.[1] A reasonable starting point for many systems is 2 mol%.[1] For highly active pre-catalysts, loadings as low as 0.5 mol% can be attempted.
Q2: My reaction shows low or no conversion. Should I simply increase the catalyst loading?
A2: While increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome issues of low reactivity, it is not always the most effective or economical solution and may lead to increased side reactions and complicate purification.[2][3] Before increasing the catalyst amount, consider other critical parameters such as reaction temperature, solvent, base, and the quality of your reagents and catalyst. Catalyst decomposition, often indicated by the formation of palladium black, could also be the culprit.[1]
Q3: What are the common side reactions observed, and how can they be minimized by optimizing catalyst loading?
A3: Common side reactions include hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of the coupling partners.[1][4] Higher catalyst loadings can sometimes increase the rates of these side reactions.[3] Optimizing to the lowest effective catalyst loading can help minimize byproduct formation. Additionally, ensuring an inert atmosphere and using appropriate ligands can suppress these unwanted pathways.[1]
Q4: Can the amino group on the pyridine ring interfere with the reaction?
A4: Yes, the unprotected amino group can coordinate to the palladium center, potentially inhibiting the catalyst.[2] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often mitigate this issue and are recommended for heteroaryl couplings.[2] In some cases, protecting the amine may be considered, but many protocols are successful without this extra step.
Q5: How does the choice of palladium precursor affect the optimal catalyst loading?
A5: The choice of palladium precursor is critical. Modern pre-catalysts, such as Buchwald G3 or G4 pre-catalysts, are often more active and stable, allowing for lower catalyst loadings compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ which require in situ formation of the active Pd(0) species.[2][5]
Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling of this compound, with a focus on catalyst loading optimization.
| Issue | Potential Cause | Troubleshooting Steps & Catalyst Loading Considerations |
| Low or No Product Yield | Inactive or decomposed catalyst. | - Ensure the palladium precursor and ligands are fresh and have been stored under an inert atmosphere. - Consider using a more robust pre-catalyst that is less sensitive to air and moisture.[2] - A modest increase in catalyst loading (e.g., to 3-5 mol%) may compensate for partial deactivation.[2] |
| Suboptimal reaction conditions. | - Systematically screen reaction parameters: temperature, solvent, and base are crucial. - Ensure reagents and solvents are anhydrous and degassed. | |
| Catalyst inhibition by the amino group. | - Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are known to be effective for such substrates.[2] | |
| Significant Side Product Formation (e.g., Hydrodehalogenation, Homocoupling) | Catalyst loading is too high. | - Systematically decrease the catalyst loading in increments (e.g., from 5% to 2%, 1%, 0.5%) to find the minimum effective concentration.[1] |
| Non-optimal ligand-to-metal ratio. | - The ratio of ligand to palladium can be critical. For ligands like PPh₃, a higher ratio (e.g., 2-4 equivalents per palladium) can stabilize the catalyst.[3] | |
| Presence of oxygen or moisture. | - Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[1] | |
| Reaction is Sluggish or Stalls | Insufficient catalyst activity at the current loading. | - Before increasing the catalyst loading, try increasing the reaction temperature in 10 °C increments. - If higher temperature is not effective, a controlled increase in catalyst loading may be necessary. |
| Poor solubility of reagents or catalyst. | - Screen alternative solvents to ensure all components are well-dissolved. | |
| Inconsistent Results / Poor Reproducibility | Inconsistent quality of catalyst or reagents. | - Use a new batch of catalyst and high-purity, anhydrous reagents and solvents. |
| Variations in reaction setup and atmosphere. | - Standardize the procedure for setting up the reaction under an inert atmosphere. |
Data Presentation: Catalyst Loading Optimization for Suzuki-Miyaura Coupling
The following table summarizes data for the Suzuki-Miyaura coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data serves as a strong starting point for the optimization of catalyst loading for this compound.
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Coupling Partner | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5 | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 | [6] |
| Pd(PPh₃)₄ | 5 | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 | [6] |
| Pd(PPh₃)₄ | 5 | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 | [6] |
| Pd(PPh₃)₄ | 5 | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 78 | [6] |
| Pd(OAc)₂ | 2 | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High | [7] |
| Pd-PEPPSI-IPr | 3 | IPr (NHC) | K₂CO₃ | THF | Phenylboronic acid | Expected High | [7] |
*Note: Yields are expected to be high based on literature for similar challenging substrates, but direct experimental data for this specific catalyst system with the analogous substrate was not available in the cited literature. Optimization would be required.[7]
Experimental Protocols
General Protocol for a Catalyst Loading Screen in a Suzuki-Miyaura Coupling Reaction
This protocol is a starting point for optimizing the catalyst loading for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert atmosphere setup (Argon or Nitrogen)
-
Reaction vessels (e.g., Schlenk tubes or microwave vials)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, and the base to a series of reaction vessels.
-
Catalyst Addition: To each vessel, add the desired amount of the palladium catalyst. A typical screen might include 5 mol%, 3 mol%, 2 mol%, 1 mol%, and 0.5 mol% loadings.
-
Solvent Addition: Add the anhydrous and degassed solvent to each vessel via syringe.
-
Reaction: Seal the vessels and heat the reactions to the desired temperature (e.g., 85-95 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 2, 4, 8, and 16 hours).
-
Work-up: Upon completion, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Analysis: Dry the organic layer, concentrate, and analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield for each catalyst loading.
-
Purification: Purify the product from the optimal reaction condition by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a starting point for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: In a glovebox, add the this compound, the palladium pre-catalyst, and the base to a Schlenk tube.
-
Reagent Addition: Add the amine and anhydrous toluene.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for optimizing catalyst loading in cross-coupling reactions.
Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
5-Bromo-4-methylpyridin-3-amine stability under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 5-Bromo-4-methylpyridin-3-amine in various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place.[1] Inert atmosphere storage is also advisable to prevent potential degradation from atmospheric moisture and oxygen.[2]
Q2: Is this compound stable to air and moisture?
A2: While specific data for this compound is limited, aminopyridines can be sensitive to air and moisture, potentially leading to discoloration and degradation over time. Handling the compound under an inert atmosphere, especially for long-term storage and sensitive reactions, is a recommended precautionary measure.
Q3: What is the general thermal stability of this compound?
Q4: How does this compound behave in acidic and basic conditions?
A4: The amino group and the pyridine nitrogen are basic and will be protonated in acidic conditions, forming a pyridinium salt. This can significantly alter the compound's solubility and reactivity. In strongly basic conditions, deprotonation of the amino group can occur, forming a more potent nucleophile.[5] Prolonged exposure to strong acids or bases, especially at elevated temperatures, may lead to hydrolysis of the C-Br bond or other degradation pathways.
Q5: Is the amino group of this compound reactive in palladium-catalyzed cross-coupling reactions?
A5: Yes, the primary amino group, along with the pyridine nitrogen, can act as a ligand and coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in low or no product yield in reactions like Suzuki and Buchwald-Hartwig amination.[6] For some Suzuki couplings involving similar aminopyridines, protection of the amino group (e.g., as an acetamide) may be necessary to achieve good yields.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition/Poisoning | The lone pairs on the pyridine and amino nitrogens can coordinate to the palladium catalyst, inhibiting its activity.[6] Consider using sterically hindered phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) which can help prevent this coordination. Increasing the catalyst loading might also be beneficial. |
| Protodeboronation of Boronic Acid | Hydrolysis of the boronic acid to the corresponding arene is a common side reaction, especially in the presence of water and base. Use anhydrous solvents, consider using boronic esters (e.g., pinacol esters) which are more stable, or use a milder base. |
| Dehalogenation of Starting Material | Reductive dehalogenation of the C-Br bond can occur. Ensure solvents are free of potential hydride sources. Optimize reaction time to avoid prolonged exposure to reaction conditions after product formation. |
| Poor Solubility of Reagents | Ensure all components, including the base, are adequately soluble in the chosen solvent system. Toluene and 1,4-dioxane are common choices. |
Issue 2: Low or No Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | Similar to Suzuki coupling, the nitrogen atoms of the substrate can poison the palladium catalyst.[6] The use of bulky, electron-rich ligands is crucial. Ligands like Xantphos or dppf have been shown to be effective for amination of 2-bromopyridines.[6] |
| Incorrect Base Selection | The choice of base is critical. A base that is too weak may not facilitate the catalytic cycle effectively, while a very strong base could lead to side reactions. Common bases include NaOtBu, K₃PO₄, and Cs₂CO₃. Screening of different bases is often necessary. |
| Catalyst Decomposition | Prolonged heating at high temperatures can lead to the formation of inactive palladium black.[6] If this is observed, try lowering the reaction temperature and extending the reaction time. |
| Inert Atmosphere Not Maintained | Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. Ensure proper degassing of solvents and maintenance of an inert atmosphere (Argon or Nitrogen) throughout the reaction. |
Issue 3: Unexpected Side Products or Degradation
| Potential Cause | Troubleshooting Steps |
| Oxidation of the Amino Group | The amino group can be susceptible to oxidation, potentially forming nitro or azoxy compounds, especially in the presence of oxidizing agents or under harsh conditions.[7][8] Avoid strong oxidizing agents if the amino group needs to remain intact. |
| Hydrolysis of the C-Br Bond | Under forcing acidic or basic conditions, particularly with prolonged heating, nucleophilic aromatic substitution of the bromine with a hydroxyl group may occur.[9] It is advisable to conduct stability studies under the proposed reaction conditions to assess this risk. |
| Photodegradation | Nitrogen heterocycles can be sensitive to UV radiation.[10] If the compound or reaction mixture is exposed to light for extended periods, photolytic degradation could be a concern. Protect light-sensitive reactions from light by wrapping the reaction vessel in aluminum foil. |
Experimental Protocols
General Protocol for Assessing Chemical Stability (Forced Degradation)
This protocol is based on ICH guidelines for stress testing of drug substances and can be adapted to evaluate the stability of this compound under various conditions.[6][8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To a portion of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the aliquots with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To a portion of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate and sample as described for acid hydrolysis.
-
Neutralize the aliquots with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To a portion of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature and withdraw aliquots at various time points.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a vial and store it in an oven at an elevated temperature (e.g., 80 °C).
-
At various time points, dissolve a portion of the solid and analyze.
-
-
Photostability:
-
Expose a solution of the compound in a photostable, transparent container to a light source as specified in ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples at a designated time point.
-
-
Analysis:
-
Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. The method should be able to separate the parent compound from any degradation products.
-
Quantify the amount of this compound remaining at each time point to determine the rate of degradation.
-
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Troubleshooting Suzuki Coupling Reactions.
Caption: Troubleshooting Buchwald-Hartwig Amination.
References
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. mdpi.com [mdpi.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. sgs.com [sgs.com]
- 10. Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules | Astronomy & Astrophysics (A&A) [aanda.org]
Preventing debromination of 5-Bromo-4-methylpyridin-3-amine during reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing the unwanted debromination of 5-Bromo-4-methylpyridin-3-amine during chemical reactions.
Debromination, the substitution of a bromine atom with a hydrogen atom, is a common and often frustrating side reaction encountered during cross-coupling and other metal-catalyzed reactions involving aryl bromides. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to debromination?
A1: The debromination of this compound, a hydrodehalogenation reaction, is often a competing pathway in palladium-catalyzed cross-coupling reactions. This side reaction is typically caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This hydride can be generated from various sources within the reaction mixture, including the solvent (e.g., alcohols, or degradation of DMF), the base (especially strong alkoxide bases), or impurities like water or borane species in boronic acids.[1] The electron-rich nature of the aminopyridine ring can also influence the propensity for this side reaction.
Q2: Which reaction types are most susceptible to causing debromination of this compound?
A2: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Stille couplings are particularly susceptible to debromination as a side reaction.[2] The specific conditions of each reaction, especially the choice of catalyst, ligand, base, and solvent, play a crucial role in determining the extent of this unwanted transformation.
Q3: How does the choice of base influence the rate of debromination?
A3: The base is a critical factor. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can promote the formation of hydride species, which are often responsible for debromination.[3] Weaker inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are generally recommended to minimize this side reaction, although they may require higher temperatures or longer reaction times to achieve full conversion of the starting material.[3]
Q4: Can the primary amine group on this compound interfere with the reaction?
A4: Yes, the primary amine at the 3-position can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle.[4] In some cases, especially for Suzuki-Miyaura reactions, protecting the amine group (e.g., as an acetamide) can lead to significantly improved yields of the desired coupled product and suppress side reactions.[4]
Q5: What is the first step I should take if I observe significant debromination?
A5: If you observe significant formation of the debrominated byproduct (4-methylpyridin-3-amine), the first parameters to adjust are the base and the temperature. Switching from a strong base like NaOtBu to a milder inorganic base like K₃PO₄ or K₂CO₃ is a highly effective initial step.[3] Concurrently, lowering the reaction temperature can often disfavor the debromination pathway.[3]
Troubleshooting Guides
This section addresses specific experimental issues where debromination is a prevalent side reaction and provides a logical workflow for troubleshooting.
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of a significant amount of 4-methylpyridin-3-amine in the crude reaction mixture, confirmed by LC-MS or NMR.
-
Complex product mixtures that are difficult to purify.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting debromination in Pd-catalyzed cross-coupling reactions.
Quantitative Data on Reaction Parameter Effects
The following table summarizes general trends observed for the impact of reaction parameters on the extent of debromination in Suzuki-Miyaura couplings of bromopyridine derivatives. Disclaimer: This data is representative of trends observed for analogous compounds and is intended to guide optimization. Actual yields will vary depending on the specific coupling partners and reaction conditions.
| Parameter | Condition A | Debromination Byproduct (%) | Desired Product Yield (%) | Condition B | Debromination Byproduct (%) | Desired Product Yield (%) |
| Base | NaOtBu | ~25-40% | ~40-60% | K₃PO₄ | <10% | >80% |
| Ligand | PPh₃ | ~15-30% | ~50-70% | XPhos | <5% | >90% |
| Solvent | Dioxane | ~10-20% | ~70-80% | Toluene | <10% | >85% |
| Temperature | 110 °C | ~20-35% | ~55-70% | 80 °C | <10% | >80% |
Experimental Protocols
The following protocols are optimized to reduce the debromination of this compound and its analogs in common cross-coupling reactions.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is adapted from methods shown to be effective for aminobromopyridines.[5][6]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or a more advanced catalyst system (e.g., Pd₂(dba)₃ with XPhos ligand)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask and inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Once complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Diagram:
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of this compound with a primary or secondary amine.[6][7]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos or XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq) or Potassium Phosphate (K₃PO₄) (2.5 eq) if debromination is a major issue.
-
Anhydrous Toluene
-
Schlenk tube and inert gas supply
Procedure:
-
To a dry Schlenk tube, add the palladium catalyst and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by this compound, the amine, and the base.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Signaling Pathway (Catalytic Cycle) Diagram:
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting low conversion rates with 5-Bromo-4-methylpyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4-methylpyridin-3-amine. The following sections address common issues encountered during synthetic reactions, particularly focusing on troubleshooting low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: I am experiencing consistently low yields in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound. What are the likely causes?
Answer: Low yields in cross-coupling reactions involving substituted pyridines like this compound can stem from several factors related to the substrate's electronic and steric properties, as well as reaction conditions.
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation. The amino group at the 3-position further increases the electron density of the ring, potentially enhancing this inhibitory effect.[1][2]
-
Steric Hindrance: The methyl group at the 4-position, adjacent to the bromine at the 5-position, creates steric hindrance around the reaction center. This can impede the approach of the palladium catalyst and the coupling partner, slowing down the oxidative addition step, which is often rate-limiting.[3][4][5]
-
Substrate Reactivity: While the bromine substituent is a good leaving group, the overall electronic nature of the substituted pyridine ring can influence its reactivity. The electron-donating amino and methyl groups can increase electron density on the ring, which can affect the oxidative addition step of the catalytic cycle.[1][3][6]
-
Suboptimal Reaction Conditions: Factors such as the choice of catalyst, ligand, base, solvent, and temperature are critical for a successful reaction and need to be carefully optimized for this specific substrate.[2][7][8]
Question 2: How can I mitigate catalyst inhibition when working with this compound?
Answer: To overcome catalyst inhibition by the pyridine nitrogen, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands can stabilize the palladium center and sterically shield it, preventing strong coordination with the pyridine nitrogen.[2]
-
Use of Pre-catalysts: Utilizing palladium pre-catalysts can be more effective as they often provide a more efficient generation of the active Pd(0) species.[8]
-
Protecting the Amino Group: In some cases, protecting the amino group (e.g., as an acetamide) can modulate the electronic properties of the substrate and may reduce catalyst inhibition.[9]
Question 3: What specific adjustments can I make to my reaction conditions to overcome steric hindrance from the 4-methyl group?
Answer: The steric bulk of the methyl group adjacent to the bromine can be a significant hurdle. To address this:
-
Smaller, More Active Catalysts/Ligands: While bulky ligands are good for preventing catalyst inhibition, a balance must be struck. Screening different ligands is crucial. Some smaller, highly active ligands might be more effective in accessing the sterically hindered reaction site.
-
Higher Reaction Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[2] However, this should be done cautiously as it can also lead to side reactions and decomposition.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes improve yields and reduce reaction times for sterically hindered substrates by providing rapid and uniform heating.[10]
Question 4: What are the recommended starting conditions for a Suzuki coupling reaction with this compound?
Answer: For a Suzuki coupling, a good starting point for optimization would be:
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or a pre-catalyst like Pd₂(dba)₃ | Readily available and effective in many cases. Pre-catalysts can offer higher activity.[10][11] |
| Ligand | SPhos, XPhos, or other bulky biarylphosphine ligands | To stabilize the catalyst and prevent inhibition by the pyridine nitrogen.[2] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases are often effective in challenging couplings.[2] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or THF/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic substrate and the inorganic base.[12][13] |
| Temperature | 80-110 °C | Higher temperatures may be necessary to overcome steric hindrance.[2] |
Note: These are generalized conditions and should be optimized for each specific reaction.
Question 5: I am observing significant amounts of starting material even after prolonged reaction times. What should I do?
Answer: Unreacted starting material suggests that the reaction is either too slow or has stalled. Consider the following troubleshooting steps:
-
Verify Reagent Quality: Ensure all reagents (catalyst, ligand, base, solvent, and coupling partner) are pure and dry. Solvents should be appropriately degassed to remove oxygen, which can deactivate the catalyst.[2]
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst and ligand loading (e.g., from 2 mol% to 5 mol%) can sometimes drive the reaction to completion.
-
Screen Different Conditions: Systematically screen different ligands, bases, and solvents as outlined in the table above. A change in any of these components can have a significant impact on the reaction outcome.[7]
-
Consider an Alternative Coupling Partner: If using a boronic acid, protodeboronation (loss of the boronic acid group) can be a side reaction. Switching to a more stable boronic ester (e.g., a pinacol ester) or a trifluoroborate salt might improve the outcome.[2]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equivalent), the arylboronic acid or ester (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).[3]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 v/v).[3]
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[2]
Visualizing Workflows and Concepts
The following diagrams illustrate key concepts and workflows for troubleshooting low conversion rates.
Caption: A workflow diagram for troubleshooting low conversion rates.
Caption: Key factors influencing the reactivity of the substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Technical Support Center: 5-Bromo-4-methylpyridin-3-amine in Synthetic Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4-methylpyridin-3-amine. The following sections detail work-up procedures and address common issues encountered during its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: Key physical properties are summarized in the table below. This information is crucial for handling, storage, and reaction setup.
| Property | Value |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol [1] |
| Appearance | Solid[1] |
| Boiling Point | 302°C at 760 mmHg[2] |
| Density | 1.593 g/cm³[2] |
| Flash Point | 136.5°C[2] |
Q2: In which common organic solvents is this compound soluble?
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the potential causes and solutions?
A3: Low yields in Suzuki-Miyaura couplings involving this substrate can be due to several factors. The primary amino group at the 3-position can sometimes interfere with the palladium catalyst. A common strategy to overcome this is to protect the amine as an acetamide prior to the coupling reaction. Additionally, ensure that your catalyst and base are active, and the reaction is performed under an inert atmosphere. Optimization of the palladium catalyst, ligand, base, and solvent system is often necessary.
Q4: I am observing significant side products in my cross-coupling reaction. What are the common side reactions and how can I minimize them?
A4: Common side reactions in palladium-catalyzed cross-coupling reactions include homocoupling of the boronic acid and protodebromination of your starting material. Homocoupling can be minimized by using a stoichiometric amount of the boronic acid and controlling the reaction temperature. Protodebromination, the replacement of the bromine atom with hydrogen, can occur in the presence of protic impurities or at high temperatures. To mitigate this, ensure all reagents and solvents are anhydrous and consider running the reaction at a lower temperature for a longer duration.
Troubleshooting Guides
Issue 1: Difficulty in Removing Palladium Catalyst Residues
Symptoms:
-
The purified product has a grayish or blackish tint.
-
Broad signals are observed in the ¹H NMR spectrum.
-
Traces of palladium are detected by elemental analysis.
Possible Causes:
-
Inefficient removal of the palladium catalyst during work-up.
-
The product may be coordinating to the palladium.
Solutions:
-
Filtration through Celite: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite. This can help in removing a significant portion of the precipitated palladium.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help to sequester the residual palladium into the aqueous phase. A standard work-up with water and brine washes is also recommended.
-
Charcoal Treatment: Stirring the crude product in a suitable solvent with activated charcoal for a short period, followed by filtration, can effectively remove colored impurities and residual palladium.
Issue 2: Product is an Oil and Difficult to Crystallize
Symptoms:
-
The final product after solvent removal is a persistent oil or wax.
-
Attempts at recrystallization fail to yield a solid.
Possible Causes:
-
Presence of residual solvent (e.g., DMF, dioxane).
-
Impurities are preventing crystallization.
Solutions:
-
Trituration: Stir the oily product vigorously with a non-polar solvent in which the product is sparingly soluble but the impurities are soluble (e.g., hexanes, diethyl ether). This can often induce solidification.
-
Acid-Base Extraction: As the product is a pyridine derivative, it can be protonated. Dissolve the crude oil in an organic solvent and extract with a dilute aqueous acid (e.g., 1 M HCl). The product will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, basify the aqueous layer and extract the purified product with an organic solvent.
-
Chromatography: If other methods fail, purification by column chromatography is the most reliable method to obtain a pure, and often solid, product.
Issue 3: Streaking on TLC Plates During Column Chromatography
Symptoms:
-
The product spot streaks up the TLC plate, making it difficult to assess purity and separate from impurities.
Possible Causes:
-
The basic nature of the pyridine nitrogen interacting strongly with the acidic silica gel.
Solutions:
-
Add a Basic Modifier to the Eluent: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to the eluent system. This will neutralize the acidic sites on the silica gel and lead to sharper spots and better separation.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a commercially available amine-functionalized silica gel.
Experimental Protocols
Standard Work-up Procedure for a Suzuki-Miyaura Coupling Reaction
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution and Filtration: Dilute the mixture with an organic solvent such as ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and any inorganic salts.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.
Standard Work-up Procedure for a Buchwald-Hartwig Amination
-
Reaction Quenching: After cooling the reaction to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for the work-up of cross-coupling reactions.
Caption: A troubleshooting decision tree for common issues in reactions involving this compound.
References
Validation & Comparative
1H NMR Analysis of 5-Bromo-4-methylpyridin-3-amine: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise analytical data is paramount for the characterization of novel chemical entities. This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-4-methylpyridin-3-amine, a substituted pyridine derivative with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide offers a detailed comparison with structurally related analogs to predict and understand its spectral features.
Predicted 1H NMR Data and Comparison with Analogs
The 1H NMR spectrum of this compound is predicted based on the analysis of its structural isomers and related pyridine derivatives. The expected chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below, alongside experimental data for comparable molecules. This comparative approach allows for a more robust interpretation of the spectrum.
| Compound | H-2 (δ, ppm, multiplicity, J Hz) | H-6 (δ, ppm, multiplicity, J Hz) | -CH3 (δ, ppm, multiplicity) | -NH2 (δ, ppm, multiplicity) | Solvent |
| This compound (Predicted) | ~8.0 (s) | ~8.1 (s) | ~2.3 (s) | ~4.0 (br s) | CDCl3 |
| 5-Bromo-2-methylpyridin-3-amine | - | 7.8 (s) | 2.6 (s) | - | CDCl3 |
| 3-Amino-4-methylpyridine | 7.81 (d, J=5.2) | 6.37 (d, J=5.2) | 2.16 (s) | 4.68 (br s) | CDCl3 |
| 5-Bromopyridin-3-amine | 8.12 (d, J=1.85) | 8.21 (d, J=2.56) | - | 3.95 (br s) | CDCl3 |
Note: The predicted values for this compound are estimations derived from the additive effects of substituents on the pyridine ring, drawing comparisons from the experimental data of the analogs listed. The broad singlet for the -NH2 protons is characteristic and its chemical shift can be highly dependent on solvent and concentration.
Experimental Protocol for 1H NMR Spectroscopy
To obtain a high-resolution 1H NMR spectrum for this compound, the following experimental protocol is recommended.[1][2]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
2. NMR Spectrometer Setup:
-
The spectrum should be acquired on a 300 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.[3]
-
Typical acquisition parameters include:
-
Number of scans: 16-64 (to achieve a good signal-to-noise ratio)
-
Pulse width: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the spectrum using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.
Logical Workflow for 1H NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using 1H NMR spectroscopy.
Caption: Workflow for 1H NMR Analysis.
By following this structured approach, researchers can confidently acquire and interpret the 1H NMR spectrum of this compound, facilitating its unambiguous characterization for further use in research and development.
References
Comparative LC-MS Characterization of 5-Bromo-4-methylpyridin-3-amine and Its Isomeric Alternatives
A Guide for Researchers in Drug Discovery and Development
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities and their intermediates is paramount. This guide provides a comparative analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) characterization of 5-Bromo-4-methylpyridin-3-amine and its key isomeric alternatives: 2-Amino-5-bromo-4-methylpyridine and 3-Amino-5-bromopyridine . Understanding the distinct chromatographic and mass spectrometric behaviors of these closely related compounds is crucial for ensuring the identity, purity, and quality of starting materials and intermediates in the synthesis of active pharmaceutical ingredients (APIs).
This document outlines detailed experimental protocols, presents comparative data in a structured format, and discusses the potential impact of isomeric impurities on analytical outcomes.
Introduction to the Analytes
This compound and its isomers are important building blocks in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The subtle differences in the positions of the amino, bromo, and methyl groups on the pyridine ring can significantly influence their physicochemical properties, reactivity, and, consequently, their analytical signatures in LC-MS.
Table 1: Physicochemical Properties of this compound and Its Isomers
| Compound | Molecular Formula | Molecular Weight | Structure |
| This compound | C₆H₇BrN₂ | 187.04 | |
| 2-Amino-5-bromo-4-methylpyridine | C₆H₇BrN₂ | 187.04 | |
| 3-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 |
Comparative LC-MS Analysis
The separation and identification of these isomers can be challenging due to their similar polarities. A robust LC-MS method is essential for their unambiguous characterization.
Experimental Protocol: Reversed-Phase LC-MS
A generalized reversed-phase HPLC method suitable for the analysis of these aminopyridine derivatives is presented below. Optimization of the gradient and other parameters may be required depending on the specific LC-MS system used.
-
Instrumentation : HPLC system with a UV detector coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% Formic acid in Water.
-
Mobile Phase B : 0.1% Formic acid in Acetonitrile.
-
Gradient :
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-20 min: 5% B
-
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Column Temperature : 30 °C.
-
UV Detection : 254 nm.
-
MS Detection : ESI positive ion mode.
-
Scan Range : m/z 50-500.
Data Presentation: Comparative Chromatographic and Mass Spectrometric Data
The following table summarizes the expected LC-MS data for the three isomers under the proposed conditions. It is important to note that retention times are relative and can vary between systems. The characteristic bromine isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two peaks for bromine-containing ions, separated by 2 m/z units.
Table 2: Comparative LC-MS Data
| Compound | Expected Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | To be determined experimentally | 188/190 | To be determined experimentally |
| 2-Amino-5-bromo-4-methylpyridine | Slightly different from the 3-amino isomer | 188/190[1] | To be determined experimentally |
| 3-Amino-5-bromopyridine | To be determined experimentally | 174/176 | To be determined experimentally |
Potential Impurities and Their Characterization
The synthesis of this compound can potentially lead to the formation of several process-related impurities. Their identification and control are critical for ensuring the quality of the final product.
Common potential impurities include:
-
Starting Materials : Unreacted precursors used in the synthesis.
-
Positional Isomers : Isomers such as 2-Amino-5-bromo-4-methylpyridine may be formed depending on the synthetic route.
-
Di-brominated Species : Over-bromination can lead to the formation of di-brominated pyridines.
-
Byproducts from Side Reactions : Depending on the specific reagents and conditions, other related substances may be formed.
The developed LC-MS method should be capable of separating the main component from these potential impurities. The mass spectrometer can then be used to identify these impurities based on their mass-to-charge ratios and fragmentation patterns.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the LC-MS characterization of this compound and its related products.
Caption: A generalized workflow for the LC-MS characterization of pyridine derivatives.
Signaling Pathways and Logical Relationships
The structural relationship between the isomers and their potential synthetic precursor is depicted in the following diagram.
Caption: Logical relationship between the target compound and its potential isomers.
Conclusion
The LC-MS characterization of this compound requires a well-defined analytical strategy to ensure accurate identification and purity assessment, especially in the presence of its isomers. The methods and data presented in this guide provide a solid foundation for researchers to develop and validate their own analytical protocols for these important pharmaceutical intermediates. The use of high-resolution mass spectrometry can further aid in the structural elucidation of unknown impurities and byproducts.
References
Purity Assessment of Synthesized 5-Bromo-4-methylpyridin-3-amine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of synthesized chemical entities is paramount. The presence of impurities in a compound like 5-Bromo-4-methylpyridin-3-amine, a valuable building block in medicinal chemistry, can drastically alter biological activity, compromise safety, and affect the reproducibility of experimental results. This guide provides an objective comparison of key analytical techniques for assessing the purity of synthesized this compound, complete with detailed experimental protocols and supporting data to assist in selecting the most suitable analytical strategy.
Understanding Potential Impurities
Impurities in a synthesized batch of this compound can originate from several sources, including the synthetic route, purification process, and storage conditions. A robust purity assessment strategy must be capable of identifying and quantifying these potential contaminants.
Common Sources and Types of Impurities:
-
Unreacted Starting Materials: Residual precursors from the synthesis process.
-
Intermediates: Partially reacted molecules from multi-step syntheses.
-
Byproducts: Resulting from side reactions or alternative reaction pathways. Positional isomers are a common type of byproduct in pyridine chemistry.
-
Reagent Residues: Leftover reagents, catalysts (e.g., heavy metals), and their derivatives.[1]
-
Solvent Residues: Organic solvents used during the reaction or purification steps, such as methanol, ethanol, or acetone.[1]
-
Degradation Products: Amines can oxidize when exposed to air and light, forming impurities like nitrosoamines.[1]
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach utilizing several analytical methods is often required for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful techniques for this purpose.[2][3] The selection of a method depends on the nature of the expected impurities, required sensitivity, and the desired level of accuracy.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their differential partitioning between a stationary phase and a liquid mobile phase. | Quantitative purity (area %), detection of non-volatile and thermally labile impurities. | High resolution, high sensitivity, excellent reproducibility, widely applicable.[4] | May require derivatization for compounds without a UV chromophore; quantification relies on response factors. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Identification and quantification of volatile impurities, including residual solvents.[5] | Excellent for identifying unknown volatile compounds through mass spectral libraries (e.g., NIST).[3] | Not suitable for non-volatile or thermally unstable compounds; requires derivatization for polar molecules. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Measurement of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard. | Absolute purity (mass fraction), structural confirmation of the main component and impurities. | Provides absolute quantification without needing a specific reference standard for the analyte; non-destructive.[3] | Lower sensitivity compared to HPLC or GC-MS; requires a high-purity internal standard and careful sample preparation. |
Experimental Protocols
Detailed and validated protocols are essential for obtaining reliable and reproducible purity data.
Objective: To determine the purity of this compound and quantify non-volatile impurities using Relative Peak Area Percentage.
Instrumentation and Chromatographic Conditions:
-
HPLC System: Standard system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution is recommended for separating polar and non-polar impurities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the maximum absorption wavelength (λmax) of this compound, and use a DAD to screen for co-eluting impurities across a wider range (e.g., 210-400 nm).[4]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[4]
Objective: To identify and quantify volatile impurities, such as residual solvents, in the synthesized this compound.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 3 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
Sample Preparation:
-
Prepare a solution of the sample in a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.
-
Ensure the sample is fully dissolved.
Data Analysis: Purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC). Impurities are identified by comparing their mass spectra against a reference library (e.g., NIST).[3]
Objective: To determine the absolute purity (assay) of this compound using a certified internal standard.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble and stable (e.g., DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity that has signals that do not overlap with the analyte signals (e.g., Maleic Acid or Dimethyl Sulfone).
Sample Preparation:
-
Accurately weigh about 15 mg of the this compound sample.
-
Accurately weigh about 10 mg of the internal standard.
-
Dissolve both weighed materials completely in a known volume of the deuterated solvent in an NMR tube.
Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1, e.g., 30 seconds) to ensure full signal relaxation for accurate integration.
-
Ensure a high signal-to-noise ratio.
Data Analysis: The purity of the analyte is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.[3]
Visualizing the Purity Assessment Workflow
A structured workflow ensures that each batch of synthesized compound is analyzed systematically.
References
Comparing the reactivity of 5-Bromo-4-methylpyridin-3-amine with other bromopyridines.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, substituted pyridines are pivotal building blocks for the construction of complex molecules in the pharmaceutical and agrochemical industries. Among these, aminobromopyridines are particularly valuable synthetic intermediates, offering multiple reaction sites for diversification. This guide provides a comparative analysis of the reactivity of 5-Bromo-4-methylpyridin-3-amine against other bromopyridine isomers in key palladium-catalyzed cross-coupling reactions. The insights and data presented herein are intended to assist researchers in optimizing reaction conditions and predicting synthetic outcomes.
The reactivity of a bromopyridine in cross-coupling reactions is fundamentally governed by the electronic environment of the C-Br bond and the steric hindrance around the reaction center. The position of the bromine atom relative to the nitrogen atom and other substituents on the pyridine ring significantly influences the ease of oxidative addition to the palladium catalyst, which is often the rate-determining step.
Generally, the reactivity of simple bromopyridine isomers in palladium-catalyzed cross-coupling reactions follows the order: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[1] The electron-withdrawing nature of the pyridine nitrogen activates the C-Br bond, particularly at the ortho (2-) and para (4-) positions.[1] For this compound, the bromine is at the 5-position, which is meta to the nitrogen. The presence of an electron-donating amino group at the 3-position and a weakly electron-donating methyl group at the 4-position further modulates the electronic properties of the C-Br bond.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. While direct comparative data for this compound is limited, we can infer its reactivity by examining structurally analogous compounds. For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids has been reported to proceed in good to excellent yields, suggesting that the electronic activation provided by the amino group facilitates the reaction.[2][3] It is important to note that the primary amine can sometimes inhibit the catalytic cycle by coordinating to the palladium center; however, appropriate ligand and base selection can mitigate this issue.[3][4]
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridine Derivatives with Arylboronic Acids
| Entry | Bromopyridine Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine[3] | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12 | 85 |
| 2 | 5-Bromo-2-methylpyridin-3-amine[3] | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12 | 82 |
| 3 | 5-Bromo-2-methylpyridin-3-amine[3] | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12 | 88 |
| 4 | 3-Amino-5-bromopyridine[4] | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 12-24 | High (not specified) |
| 5 | 2-Bromo-4-methylpyridine[5] | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | 92 |
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity of bromopyridines in this reaction is also sensitive to the position of the bromine atom and the nature of the substituents. For electron-rich aminopyridines, the choice of a bulky, electron-rich phosphine ligand is often crucial to achieve high yields.[6][7]
Table 2: Representative Yields for Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Entry | Bromopyridine Substrate | Amine | Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromopyridin-3-amine[6] | Arylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | - | (Varies) |
| 2 | 2-Bromo-4-methylpyridine[8] | Primary/Secondary Amine | Pd Precursor / Phosphine Ligand | - | Toluene | 80-110 | - | (Varies) |
| 3 | 2-Bromopyridine[9] | Volatile Amines | - | - | - | - | - | (Varies) |
| 4 | 2-bromo-6-methyl pyridine[10] | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 |
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is widely used in the synthesis of complex organic molecules. The reactivity of aminobromopyridines in the Sonogashira coupling is well-documented, with studies showing good to excellent yields for various isomers.[11][12][13]
Table 3: Representative Yields for Sonogashira Coupling of Bromopyridine Derivatives with Terminal Alkynes
| Entry | Bromopyridine Substrate | Alkyne | Catalyst System (Pd / Cu) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromo-pyridine[11] | Phenylacetylene | Pd(CF₃COO)₂ / CuI | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 2-Amino-3-bromo-5-methylpyridine[11] | Phenylacetylene | Pd(CF₃COO)₂ / CuI | Et₃N | DMF | 100 | 3 | 94 |
| 3 | 6-bromo-3-fluoro-2-cyanopyridine[14] | 1-ethyl-4-ethynylbenzene | Pd[PPh₃]₄ / CuI | Et₃N | THF | RT | 16 | 92 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aminobromopyridine[2]
To a reaction vessel, add the aminobromopyridine (1.0 eq.), the arylboronic acid (1.2 eq.), potassium phosphate (2.5 eq.), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.). The vessel is sealed and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times. Anhydrous 1,4-dioxane and degassed water (4:1 ratio) are then added. The reaction mixture is stirred at 85-95 °C and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]
General Protocol for Buchwald-Hartwig Amination of a Bromopyridine[6]
In a dry Schlenk flask under an inert atmosphere, combine the bromopyridine (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv). The flask is evacuated and backfilled with an inert gas three times. Anhydrous toluene is added, and the reaction mixture is heated to 100 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through celite. The filtrate is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[6]
General Protocol for Sonogashira Coupling of an Aminobromopyridine[11][12]
To a dry reaction flask under an inert atmosphere, add the aminobromopyridine (1.0 eq), a palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5.0 mol%), and copper(I) iodide (5.0 mol%). Anhydrous solvent (e.g., DMF) is added, and the mixture is stirred. The terminal alkyne (1.2 eq) and a base (e.g., Et₃N) are then added. The reaction is heated (e.g., 100 °C) and monitored by TLC. Upon completion, the reaction is worked up by diluting with an organic solvent and washing with water and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.[11][12]
Visualizing Reaction Workflows and Mechanisms
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. scirp.org [scirp.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
Reactivity Face-Off: A Comparative Guide to 2-Amino vs. 3-Amino Substituted Bromopyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyridine scaffolds is a cornerstone in the synthesis of novel pharmaceuticals and functional materials. Among the plethora of available building blocks, aminobromopyridines stand out as versatile intermediates, offering multiple reaction sites for diversification. The position of the amino group relative to the bromine atom and the pyridine nitrogen significantly influences the molecule's electronic properties and steric environment, thereby dictating its reactivity in pivotal cross-coupling reactions. This guide provides an objective comparison of the reactivity of 2-amino and 3-amino substituted bromopyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, supported by experimental data and detailed protocols.
Executive Summary
In the landscape of palladium-catalyzed cross-coupling reactions, the reactivity of aminobromopyridines is a nuanced interplay of electronic and steric effects. Generally, 2-amino substituted bromopyridines are predicted to exhibit greater reactivity compared to their 3-amino counterparts. This is primarily attributed to the electronic influence of the amino group. When at the 2-position, the amino group's electron-donating effect can be transmitted more effectively to the bromine-bearing carbon, facilitating the oxidative addition step in the catalytic cycle. Conversely, the 3-amino substituent offers less electronic activation at the typical bromine positions (e.g., C-5). Furthermore, the proximity of the 2-amino group to the pyridine nitrogen can lead to chelation with the palladium catalyst, which can either be beneficial or detrimental depending on the specific reaction and ligand employed.
Data Presentation: A Comparative Overview of Reactivity
The following tables summarize representative quantitative data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of 2-amino and 3-amino substituted bromopyridines. It is important to note that a direct side-by-side comparison under identical conditions for a single pair of isomers is not extensively available in the literature. Therefore, the data presented is a compilation from studies on structurally similar analogs to provide a comparative perspective.
Table 1: Suzuki-Miyaura Coupling of Aminobromopyridine Analogs
| Entry | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 2-Amino-5-bromo-4-methylpyridine (analog) | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Expected High |
| 2 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85[1] |
| 3 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88[1] |
Table 2: Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Entry | Substrate | Amine | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 98 |
| 2 | 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | Not specified |
Table 3: Sonogashira Coupling of Aminobromopyridines
| Entry | Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 96[2][3] |
| 2 | 2-Amino-3-bromopyridine | 1-Octyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 85[2][3] |
| 3 | 3-Bromopyridine (unsubstituted) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | ~80-90% |
Factors Influencing Reactivity
The observed and predicted differences in reactivity can be attributed to a combination of electronic and steric factors.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on literature precedents and should be optimized for specific substrates and reaction scales.
Suzuki-Miyaura Coupling of a 3-Aminobromopyridine Analog
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[4]
-
Materials: 5-Bromo-2-methylpyridin-3-amine (1.0 equiv), Arylboronic acid (1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%), Potassium phosphate (K₃PO₄) (2.0 equiv), 1,4-Dioxane, Degassed Water.
-
Procedure:
-
To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 85-95 °C with stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination of a 3-Aminobromopyridine Derivative
This protocol describes the amination of 5-Bromo-N-phenylpyridin-3-amine with aniline.[5]
-
Materials: 5-Bromo-N-phenylpyridin-3-amine (1.0 equiv), Aniline (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), BINAP (3 mol%), Sodium tert-butoxide (1.4 equiv), Anhydrous toluene.
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Add 5-Bromo-N-phenylpyridin-3-amine and aniline.
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by flash column chromatography.
-
Sonogashira Coupling of a 2-Aminobromopyridine
This protocol is for the coupling of 2-amino-3-bromopyridine with terminal alkynes.[2][3]
-
Materials: 2-Amino-3-bromopyridine (1.0 equiv), Terminal alkyne (1.2 equiv), Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%), Triphenylphosphine (PPh₃) (5.0 mol%), Copper(I) iodide (CuI) (5.0 mol%), Triethylamine (Et₃N), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a dry round-bottom flask, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Seal the flask, evacuate, and backfill with an inert gas.
-
Add anhydrous DMF and Et₃N, followed by 2-amino-3-bromopyridine and the terminal alkyne.
-
Heat the reaction mixture to 100 °C for 3 hours, monitoring by TLC.
-
After completion, cool the reaction, and perform a standard aqueous work-up.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the palladium-catalyzed cross-coupling reactions described.
References
The Decisive Dance of Electrons and Bulk: A Comparative Guide to Aminobromopyridine Reactivity
For researchers, scientists, and drug development professionals, the strategic functionalization of pyridine scaffolds is a cornerstone of modern synthesis. Aminobromopyridines, as versatile building blocks, offer a fascinating case study in how subtle changes in substituent positioning can dramatically influence reactivity. This guide provides an in-depth comparison of aminobromopyridine isomers, dissecting the critical interplay of electronic and steric effects in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
The reactivity of an aminobromopyridine isomer in widely-used transformations like Suzuki-Miyaura and Buchwald-Hartwig reactions is not uniform. The relative positions of the electron-donating amino group and the bromine leaving group dictate the electronic and steric environment of the C-Br bond, profoundly impacting the ease of the rate-determining oxidative addition step in the catalytic cycle.
Unraveling the Electronic and Steric Landscape
The inherent electron-deficient nature of the pyridine ring is modulated by its substituents. An amino group, being a strong resonance donor (+M effect), increases electron density at the ortho and para positions. This electronic push makes the carbon atom of the C-Br bond more electron-rich and, consequently, more disposed to oxidative addition by a Pd(0) catalyst.
Conversely, steric hindrance around the C-Br bond can impede the approach of the bulky palladium catalyst, slowing down or even inhibiting the reaction. The proximity of the amino group to the bromine can also lead to catalyst inhibition through chelation to the metal center.
A qualitative comparison of reactivity among aminobromopyridine isomers can be predicted based on these principles. For instance, in 2-amino-5-bromopyridine, the bromine is para to the strongly activating amino group, and the reaction site is relatively unhindered. In contrast, for 2-amino-3-bromopyridine, the bromine is ortho to the amino group, leading to a more sterically congested environment.[1] This generally translates to higher reactivity for the 5-bromo isomer.
Caption: Interplay of electronic and steric effects.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. The following data, compiled from studies on aminobromopyridine analogs, illustrates the impact of isomerism on reaction yields.
| Entry | Aminobromopyridine Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 85 | [2] |
| 2 | 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 82 | [2] |
| 3 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 88 | [2] |
| 4 | N-(5-bromo-2-methylpyridin-3-yl)acetamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | [3] |
| 5 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 100 | 96 | [4] |
| 6 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 100 | 93 | [4] |
*Note: Entries 5 and 6 are for Sonogashira coupling, which follows a similar catalytic cycle and is also sensitive to electronic and steric effects.
The data suggests that the unprotected amino group, particularly when ortho to the bromine, can be detrimental to the reaction, possibly due to catalyst inhibition. A study on 5-bromo-2-methylpyridin-3-amine showed that protecting the amino group as an acetamide led to more efficient Suzuki coupling.[3] This highlights a key consideration when working with these substrates: the need for a protecting group strategy may depend on the specific isomer.
Experimental Protocols
Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine
This protocol is adapted from a procedure for a structurally analogous substrate.[1]
Materials:
-
2-Amino-5-bromo-4-methylpyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium phosphate (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a Schlenk flask, add 2-amino-5-bromo-4-methylpyridine, the arylboronic acid, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination of Bromopyridines
This generalized protocol is based on established procedures for bromopyridines.
Materials:
-
Bromopyridine isomer (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 eq)
-
Ligand (if not using a precatalyst)
-
Base (e.g., LiHMDS, 1.5 eq)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To a glovebox, add the palladium precatalyst and base to a vial.
-
In a separate vial, dissolve the bromopyridine and amine in the anhydrous solvent.
-
Add the substrate solution to the catalyst/base mixture.
-
Seal the vial and heat with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
The Catalytic Cycles: A Visual Explanation
The efficiency of these cross-coupling reactions is dictated by the kinetics of each step in the catalytic cycle. Steric and electronic factors primarily influence the oxidative addition and reductive elimination steps.
Caption: Generalized catalytic cycle for cross-coupling.
Conclusion
The reactivity of aminobromopyridines is a delicate balance of electronic activation and steric hindrance. For Suzuki-Miyaura and related cross-coupling reactions, isomers with the bromine atom para to the activating amino group, such as 2-amino-5-bromopyridine, are generally more reactive due to favorable electronics and lower steric bulk. Isomers with ortho-substitution, like 2-amino-3-bromopyridine, often present greater challenges due to steric hindrance and potential catalyst inhibition, which may necessitate the use of protecting groups or more specialized catalytic systems. A thorough understanding of these principles is crucial for the efficient design and execution of synthetic routes in the development of novel pharmaceuticals and functional materials.
References
A Comparative Guide to HPLC Methods for Analyzing 5-Bromo-4-methylpyridin-3-amine Reactions
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). 5-Bromo-4-methylpyridin-3-amine is a key building block in the synthesis of various pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for in-process control and final purity assessment of reactions involving this intermediate.[1]
This guide provides an objective comparison of two distinct HPLC methodologies—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the analysis of this compound and its related reaction components. The selection between these methods depends on the specific analytes of interest, including starting materials, intermediates, by-products, and the final product, which may have a wide range of polarities.
Comparison of HPLC Methodologies
The choice between RP-HPLC and HILIC is primarily driven by the polarity of the molecules to be separated. RP-HPLC is a robust and widely used technique ideal for non-polar to moderately polar compounds, while HILIC provides an alternative selectivity for very polar and hydrophilic compounds that are often poorly retained in reversed-phase systems.[2][3]
| Parameter | Method A: Reversed-Phase C18 | Method B: HILIC |
| Principle | Separation based on hydrophobic interactions. | Separation based on partitioning between a water-enriched layer on the stationary phase and a less polar mobile phase.[4] |
| Stationary Phase | Octadecylsilane (C18), 4.6 x 150 mm, 3.5 µm | Amide or bare silica, 4.6 x 150 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water |
| Mobile Phase B | Acetonitrile | 10 mM Ammonium Formate in 50:50 Acetonitrile:Water |
| Elution Mode | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 35 °C | 40 °C |
| Detection | UV at 260 nm | UV at 260 nm |
| Injection Vol. | 5 µL | 5 µL |
| Typical Analytes | This compound, less polar precursors, and non-polar by-products. | Polar starting materials, polar impurities, and hydrophilic degradation products.[5] |
Experimental Workflow
The logical workflow for comparing and selecting an appropriate HPLC method involves several key stages, from sample preparation through data analysis and final method validation. This process ensures that the chosen method is fit for its intended purpose, providing reliable and reproducible results.
Caption: Workflow for HPLC method development and comparison.
Experimental Protocols
Detailed and reproducible protocols are essential for achieving consistent results. The following are representative protocols for the two methods compared in this guide.
Method A: Reversed-Phase (C18) Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water, mix thoroughly, and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of ~100 µg/mL.
-
-
Sample Preparation:
-
Quench a sample of the reaction mixture and dilute it with the 50:50 acetonitrile/water mixture to achieve a final concentration within the linear range of the method (~100 µg/mL of the main analyte).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should not exceed 2.0%, and the tailing factor should be between 0.8 and 1.5.
-
Method B: HILIC Protocol
-
Mobile Phase Preparation:
-
Aqueous Stock: Prepare a 100 mM ammonium formate buffer by dissolving ammonium formate in HPLC-grade water.
-
Mobile Phase A: Mix 950 mL of acetonitrile with 50 mL of water and add 10 mL of the 100 mM ammonium formate stock solution. Degas.
-
Mobile Phase B: Mix 500 mL of acetonitrile with 500 mL of water and add 10 mL of the 100 mM ammonium formate stock solution. Degas.
-
-
Standard Solution Preparation:
-
Prepare a ~100 µg/mL solution of the reference standard in a 90:10 mixture of acetonitrile and water. Note: The sample solvent should be similar in composition to the initial mobile phase to ensure good peak shape.
-
-
Sample Preparation:
-
Dilute the reaction mixture sample with the 90:10 acetonitrile/water mixture to the target concentration.
-
-
Chromatographic Conditions:
-
Column: Amide or Silica-based HILIC, 4.6 x 150 mm, 3 µm.
-
Gradient Program:
-
0-2 min: 0% B (100% A)
-
2-12 min: 0% to 50% B
-
12-14 min: 50% B
-
14.1-18 min: 0% B (re-equilibration)
-
-
System Suitability: Perform injections as described for Method A. The HILIC method may require a longer equilibration time between injections.[6]
-
Comparative Performance Data
The following table summarizes hypothetical performance data for the separation of the target analyte from a common polar impurity (e.g., a starting material) and a non-polar impurity (e.g., a by-product).
| Analyte | Method A: Reversed-Phase C18 | Method B: HILIC |
| Polar Impurity | ||
| Retention Time (min) | 2.1 | 8.5 |
| Tailing Factor | 1.8 | 1.2 |
| This compound | ||
| Retention Time (min) | 8.3 | 4.2 |
| Tailing Factor | 1.2 | 1.3 |
| Non-Polar Impurity | ||
| Retention Time (min) | 14.5 | 2.5 |
| Tailing Factor | 1.1 | 1.6 |
| Resolution (Analyte / Polar Impurity) | > 10 | 9.8 |
| Resolution (Analyte / Non-Polar Impurity) | > 10 | 3.5 |
Analysis: The data illustrates that the Reversed-Phase method provides excellent retention and separation for the main analyte and the non-polar impurity. However, the polar impurity is eluted very early with a poor peak shape (tailing factor of 1.8).[7] Conversely, the HILIC method offers strong retention and a good peak shape for the polar impurity, but provides less separation between the main analyte and the non-polar impurity.[2] The choice of method would therefore depend on the primary goal: if quantifying polar impurities is critical, HILIC is superior. If the focus is on non-polar by-products and the main component, RP-HPLC is the more suitable choice.
References
A Comparative Guide to 5-Bromo-4-methylpyridin-3-amine and its Chloro Analog in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents and complex organic molecules, the choice of halogenated pyridine building blocks is a critical decision that profoundly impacts reaction efficiency, catalyst selection, and overall yield. This guide provides an objective, data-supported comparison of 5-Bromo-4-methylpyridin-3-amine and its chloro analog, 5-Chloro-4-methylpyridin-3-amine, in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Reactivity Overview: The Carbon-Halogen Bond Dictates Performance
The fundamental difference in reactivity between the bromo and chloro analogs lies in the bond dissociation energy of the carbon-halogen bond (C-X). The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. This disparity directly influences the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst. Consequently, aryl bromides are generally more reactive than aryl chlorides, often allowing for milder reaction conditions, lower catalyst loadings, and faster reaction times.[1][2][3]
While direct experimental data comparing this compound and 5-Chloro-4-methylpyridin-3-amine under identical conditions is not extensively available in the public domain, a comparative analysis can be inferred from studies on structurally similar aminopyridines. The data presented herein is derived from such analogs and serves as a predictive guide to their relative performance.
Quantitative Data Summary
The following tables summarize typical yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions using analogs of this compound and 5-Chloro-4-methylpyridin-3-amine. This data highlights the generally higher reactivity of the bromo-substituted pyridine.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling
| Halogenated Pyridine Analog | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine[4][5] | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85 |
| 5-Bromo-2-methylpyridin-3-amine[4][5] | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 88 |
| 2,5-Dichloropyridine (C5-coupling)[6] | 4-Methylphenylboronic acid | PdCl₂, NBu₄Br | Na₂CO₃ | DMF | 100 | >99 (GC Yield) |
| 3-Chloropyridine[7] | 4-Tolylboronic acid | (THP-Dipp)Pd(cinn)Cl | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | ~75-85 |
Note: Data for the chloro analog is for isomers and may require more specialized, bulky phosphine ligands or higher temperatures to achieve comparable yields to the bromo analog.
Table 2: Comparison of Yields in Buchwald-Hartwig Amination
| Halogenated Pyridine Analog | Amine Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 5-Bromo-2-chloropyridine (C5-amination)[8] | Morpholine | Pd(OAc)₂/Xantphos | NaOtBu | Toluene | 100 | 96 |
| 3-Bromopyridine[9] | 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | [(THP-Dipp)Pd(cinn)Cl] | NaOtBu | 1,4-Dioxane | 100 | >99 |
| 3-Chloropyridine[9] | 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | [(THP-Dipp)Pd(cinn)Cl] | NaOtBu | 1,4-Dioxane | 100 | 97 |
| 2,4-Dichloropyridine (C2-amination)[8] | Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 100 | 95 |
Note: Modern bulky phosphine ligands and N-heterocyclic carbene (NHC) ligands have enabled the efficient amination of aryl chlorides, achieving yields comparable to aryl bromides, though often requiring higher catalyst loadings or temperatures.[8][10]
Table 3: Comparison of Yields in Sonogashira Coupling
| Halogenated Pyridine Analog | Alkyne Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 96 |
| 2-Amino-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 89 |
| 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 85 |
| 2-Amino-5-chloropyridine | 1-Decyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 90 |
Note: The Sonogashira coupling of chloropyridines can be highly efficient, in some cases providing yields comparable to their bromo counterparts, particularly with electron-rich alkynes.
Experimental Workflows and Catalytic Cycles
The successful execution of cross-coupling reactions relies on a precise workflow under an inert atmosphere to protect the palladium catalyst from deactivation. The fundamental steps of the catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scirp.org [scirp.org]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 5-Bromo-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-carbon bonds. For professionals in drug discovery and development, the efficient synthesis of substituted pyridines is of great interest, as this scaffold is a common feature in many biologically active compounds. The coupling of 5-Bromo-4-methylpyridin-3-amine with various boronic acids is a key transformation, and the choice of the palladium catalyst is critical to achieving high yields and reaction efficiency. This guide offers an objective comparison of the performance of different palladium catalysts for this specific application, supported by experimental data from closely related substrates.
Catalyst Performance Comparison
The efficacy of a palladium catalyst in the Suzuki coupling of this compound is highly dependent on the ligand, palladium precursor, and reaction conditions. Below is a summary of the performance of various palladium catalyst systems. Direct comparative data for this compound is limited; therefore, data from the structurally analogous and electronically similar substrate, 5-bromo-2-methylpyridin-3-amine, is presented to provide a strong predictive framework.[1][2]
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%)[1][2] | Reaction Time (h) |
| System 1: Traditional Phosphine Ligand | ||||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 | >15 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 | >15 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 | >15 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 78 | >15 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Fluorophenylboronic acid | 80 | >15 |
| System 2: Buchwald Ligand (Hypothetical) | ||||||
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High | Shorter than System 1 |
| System 3: Ferrocenyl Ligand | ||||||
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | Heteroarylboronic acid | High | ~2 |
| System 4: N-Heterocyclic Carbene (NHC) Ligand | ||||||
| Pd-PEPPSI | NHC | K₂CO₃ | 1,4-Dioxane/H₂O | Arylboronic acid | Expected High | Variable |
Note: Yields for Systems 2 and 4 are expected to be high based on literature for similar challenging substrates, but direct experimental data for this specific substrate was not available in the cited literature.[2] Optimization would be required. The data for System 3 is based on the coupling of a bromoindazole, a substrate with some structural similarities.[3]
Visualizing the Suzuki Coupling Process
To further elucidate the experimental and mechanistic aspects of this reaction, the following diagrams illustrate the general workflow and the catalytic cycle.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Detailed methodologies for the catalyst systems are provided below. These protocols are based on established procedures for structurally similar substrates.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete in over 15 hours.[4]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using a Buchwald Ligand (e.g., SPhos) with Pd(OAc)₂
This is a general protocol for the Suzuki-Miyaura coupling of challenging aryl bromides using a Buchwald ligand.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Stir the reaction mixture at 80-110 °C under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract with an appropriate organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]
This protocol is adapted from a procedure for the Suzuki coupling of a bromoindazole.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethoxyethane (DME)
-
Water
-
Reaction tube
-
Inert atmosphere (Argon)
Procedure:
-
To a reaction tube, add this compound (1.0 equiv) and Pd(dppf)Cl₂ (0.10 equiv) in anhydrous DME.
-
Stir the solution under a flow of argon for 1 hour.
-
Sequentially add the arylboronic acid (2.0 equiv) in anhydrous DME and potassium carbonate (2.0 equiv) in water.
-
Heat the mixture to 80 °C for 2 hours.[3]
-
After cooling, proceed with an aqueous work-up and extraction.
-
Purify the crude product by column chromatography.
References
Comparative Guide to the Biological Activity of Brominated Methylpyridine Amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of bromo, methyl, and amino groups on a pyridine ring offers a versatile scaffold for the synthesis of a diverse range of biologically active molecules. Derivatives of brominated methylpyridine amines have shown promise in various therapeutic areas, including oncology and infectious diseases. This guide summarizes key quantitative data, experimental protocols, and mechanistic insights from published studies on these compounds.
Anticancer and Cytotoxic Activity
Derivatives of brominated methylpyridine amines have been investigated for their potential as anticancer agents. The primary mechanism of action for some of these compounds involves the inhibition of key cellular processes like cell cycle regulation and signal transduction.
Table 1: In Vitro Anticancer Activity of Pyrimido[4,5-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Derivative A | CDK2 | 0.57[1] |
| Derivative B | CDK2 | 0.24[1] |
| Derivative C | VEGFR-2 | 5.0[1] |
| Derivative D | VEGFR-2 | 3.93[1] |
| Pyrazolopyridine 1 | TBK1 | 0.0071[1] |
| Pyrazolopyridine 2 | TBK1 | 0.0002[1] |
Table 2: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs
| Compound ID | Most Sensitive Cell Line | Percent Growth Inhibition (PGI) |
| 4e | SNB-75 (CNS Cancer) | 41.25[2] |
| 4i | SNB-75 (CNS Cancer) | 38.94[2] |
| 4i | UO-31 (Renal Cancer) | 30.14[2] |
| 4i | CCRF-CEM (Leukemia) | 26.92[2] |
| 4i | EKVX (Non-Small Cell Lung Cancer) | 26.61[2] |
| 4i | OVCAR-5 (Ovarian Cancer) | 23.12[2] |
Antimicrobial and Biofilm Inhibition Activity
Certain pyridine derivatives have demonstrated notable activity against pathogenic bacteria and fungi, as well as the ability to inhibit biofilm formation, a key virulence factor in many infections.
Table 3: Antimicrobial and Biofilm Inhibition Activity of Pyridine Derivatives
| Compound ID | Activity | Target Organism/Assay | Quantitative Measure |
| 4f | Biofilm Inhibition | Escherichia coli | 91.95% inhibition[3] |
| 3g | Antimicrobial | Pseudomonas aeruginosa | MIC = 0.21 µM[4] |
| 3g | Antimicrobial | Escherichia coli | MIC = 0.21 µM[4] |
| 7b | Antimicrobial | Various bacterial and fungal strains | Significant activity reported[5] |
Other Biological Activities
Beyond anticancer and antimicrobial effects, derivatives of brominated pyridines have been explored for other therapeutic applications.
Table 4: Diverse Biological Activities of Pyridine Derivatives
| Compound ID | Activity | Quantitative Measure |
| 4b | Anti-thrombolytic | 41.32% clot lysis[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are key experimental protocols adapted from the literature for assessing the biological activity of pyridine derivatives.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives and can be modified for other brominated pyridine amines.[1]
Materials:
-
2-bromo-5-methylpyridin-4-amine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine 2-bromo-5-methylpyridin-4-amine, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture under an inert atmosphere at a specified temperature until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, extract the product with an organic solvent, wash with brine, and dry over anhydrous sulfate.
-
Purify the crude product by column chromatography.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-4-methylpyridin-3-amine: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The correct disposal of 5-Bromo-4-methylpyridin-3-amine is a critical component of laboratory safety and environmental responsibility. As a halogenated aromatic amine, this compound requires a structured and compliant disposal process. This guide provides detailed, step-by-step procedures to manage the disposal of this compound waste, from initial handling to final disposition. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1] All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][2] An eyewash station and safety shower should be readily accessible.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of similar brominated pyridinamines are summarized in the table below. This data is essential for a proper risk assessment prior to handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C₅H₅BrN₂ (Isomer) | [1] |
| Molecular Weight | 173.01 g/mol (Isomer) | [1] |
| Appearance | Solid | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| GHS Pictogram | Irritant | [3] |
| Signal Word | Warning | [3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][2] In-lab chemical treatment or neutralization is not advised without specific, validated protocols due to the potential for hazardous reactions and byproducts.[1] The following steps outline the standard operating procedure for preparing this chemical for disposal.
1.0 Waste Identification and Segregation
1.1. Characterize the Waste : All waste containing this compound must be classified as hazardous chemical waste. This includes unused product, solutions, and contaminated labware such as pipette tips, vials, and gloves.[1][2]
1.2. Segregate as Halogenated Waste : As a brominated organic compound, it is crucial to segregate it into a designated "Halogenated Organic Waste" stream.[1][2][4] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[1] Store waste containing this compound separately from incompatible materials, such as strong oxidizing agents.[5]
2.0 Waste Collection and Container Management
2.1. Container Selection :
-
Solid Waste : Collect solid this compound waste and contaminated materials in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option.[1]
-
Liquid Waste : For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container, also clearly labeled for "Halogenated Organic Liquid Waste."[1]
2.2. Proper Labeling : All waste containers must be accurately labeled. The label should include:
-
The concentration and composition of the waste.[1]
-
Associated hazards (e.g., "Irritant," "Harmful").[1]
-
The date the waste was first added to the container.[1]
2.3. Container Management :
-
Keep the waste container securely closed at all times, except when adding waste.[1][5]
-
Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.[1]
3.0 Waste Storage and Accumulation
3.1. Designated Storage Area : Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.[5]
3.2. Secondary Containment : It is best practice to place the waste container in a secondary containment bin to capture any potential leaks or spills.[4]
4.0 Final Disposal
4.1. Professional Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2][5]
4.2. Regulatory Compliance : All disposal must be in accordance with local, state, and federal regulations.[3] Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[2][5]
4.3. Record Keeping : Maintain accurate records of the amount of waste generated and its disposal date for regulatory compliance.[1][5]
Mandatory Visualizations
To further clarify the disposal process, the following workflow diagrams illustrate the key steps and decision points.
Caption: A logical workflow for the disposal of this compound.
Caption: A flowchart for the emergency response to an accidental spill.
References
Essential Safety and Operational Guide for Handling 5-Bromo-4-methylpyridin-3-amine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Bromo-4-methylpyridin-3-amine (CAS No: 850892-12-5). The following procedures for personal protective equipment, handling, and disposal are critical for ensuring laboratory safety and regulatory compliance.
Chemical and Hazard Identification
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 850892-12-5 |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol |
| Physical Form | Solid |
| GHS Pictogram | GHS07 (Irritant) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to mitigate the risks of skin and eye irritation, and respiratory tract irritation.[1]
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.[1][2] | To prevent skin contact and irritation.[1] |
| Eye and Face Protection | ANSI-approved safety glasses with side-shields or chemical splash goggles.[1][2][3] A face shield should be used when a splash hazard is present.[2][4] | To protect eyes from dust particles and splashes, preventing serious irritation.[1] |
| Skin and Body Protection | Fully buttoned laboratory coat, full-length pants, and closed-toe shoes.[1] | To prevent accidental skin exposure.[1] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1] For situations with high dust potential or during spill cleanup, a NIOSH-approved respirator (e.g., N95 dust mask) may be required.[1][5][6] | To avoid inhalation of dust, which can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure a certified chemical fume hood is operational.[1]
-
Gather all necessary PPE and inspect for good condition.
-
Have an emergency plan and ensure access to an eyewash station and safety shower.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Use in a well-ventilated area, preferably a chemical fume hood, to avoid the formation of dust and aerosols.[1]
-
Use the smallest practical quantities for the experiment.[1]
-
Keep the container tightly closed when not in use.[1]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not eat, drink, or smoke in the handling area.[7]
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][7]
-
Decontaminate the work area.
-
Properly remove and dispose of contaminated PPE.[1]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[1][6]
-
The container should be made of a compatible material (e.g., polyethylene) and be in good condition with a secure lid.[6]
-
The label must clearly state "Hazardous Waste" and the chemical name.[6][8]
-
Do not mix with incompatible waste streams, such as strong oxidizing agents.[6][9]
2. Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area.[6]
-
The storage area should be clearly marked and away from general laboratory traffic.[6]
3. Final Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed waste management contractor.[1][6]
-
Do not dispose of this chemical down the drain or in the regular trash.[6][9]
-
All disposal must be in accordance with local, state, and federal regulations.[6]
Emergency Procedures
| Exposure Type | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][10] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][10][11] Seek medical attention if irritation persists.[11] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3][10][11] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3][7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
Spill Response:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[6]
-
For liquid spills, use an inert absorbent material and place it in the waste container.
-
Clean the spill area thoroughly.
Diagrams
Caption: Logical workflow for selecting appropriate PPE.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. echemi.com [echemi.com]
- 4. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 5. 2-氨基-5-溴-4-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
